tert-butyl N-(1-methylpiperidin-4-yl)carbamate
Description
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Properties
IUPAC Name |
tert-butyl N-(1-methylpiperidin-4-yl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)12-9-5-7-13(4)8-6-9/h9H,5-8H2,1-4H3,(H,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFWALANQXAWVQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to tert-butyl N-(1-methylpiperidin-4-yl)carbamate: Properties, Synthesis, and Applications in Medicinal Chemistry
Executive Summary: tert-butyl N-(1-methylpiperidin-4-yl)carbamate is a key bifunctional building block in modern medicinal chemistry. Its structure uniquely combines the pharmacologically significant piperidine scaffold with a strategically placed tert-butoxycarbonyl (Boc) protecting group. This guide provides a comprehensive overview of its chemical and physical properties, detailed synthetic and deprotection protocols, and its critical applications in the development of complex therapeutic agents. For researchers in drug discovery, this molecule offers a reliable and versatile platform for introducing the 1-methyl-4-aminopiperidine moiety, a common structural motif in biologically active compounds.
Introduction: A Scaffold of Significance
In the landscape of pharmaceutical development, certain molecular frameworks appear with remarkable frequency due to their favorable interactions with biological targets. The piperidine ring is one such "privileged structure," forming the core of numerous approved drugs.[1] Its three-dimensional conformational flexibility allows for precise orientation of substituents to optimize binding with enzymes and receptors.
The utility of such scaffolds in multi-step organic synthesis is contingent on the ability to selectively modify specific functional groups. This is achieved through the use of protecting groups, with the tert-butoxycarbonyl (Boc) group being a cornerstone of modern chemical synthesis for its robustness and ease of removal under specific conditions.[1]
tert-butyl N-(1-methylpiperidin-4-yl)carbamate (Figure 1) merges these two powerful concepts. It features a piperidine ring with a tertiary amine at the 1-position (the N-methyl group) and a Boc-protected secondary amine at the 4-position. This arrangement makes it an invaluable intermediate, allowing chemists to perform reactions on other parts of a molecule before revealing the 4-amino group for subsequent functionalization.
Figure 1: Structure of tert-butyl N-(1-methylpiperidin-4-yl)carbamate
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and chemical properties is fundamental to its effective use in research and development.
Core Chemical Properties
The key physicochemical data for tert-butyl N-(1-methylpiperidin-4-yl)carbamate are summarized in Table 1. This data is critical for reaction planning, purification, and formulation.
| Property | Value | Source(s) |
| CAS Number | 108612-54-0 | [1][2][3] |
| Molecular Formula | C₁₁H₂₂N₂O₂ | [1][4] |
| Molecular Weight | 214.30 g/mol | [1][3][4] |
| Appearance | White to yellow or off-white solid/powder | [5] |
| Boiling Point | ~308 °C (Predicted) | [6][7] |
| Flash Point | ~140 °C (Predicted) | [6][7] |
| pKa | ~12.75 ± 0.20 (Predicted) | [6] |
| Purity | Typically ≥97% | [5][8] |
Spectroscopic Characterization
Spectroscopic data confirms the identity and purity of the compound. While specific spectra can vary slightly based on solvent and instrumentation, the following are characteristic features:
-
¹H-NMR (Proton Nuclear Magnetic Resonance): The spectrum would characteristically show a large singlet around 1.44 ppm corresponding to the nine equivalent protons of the tert-butyl group of the Boc protector. Signals for the piperidine ring protons would appear as multiplets in the aliphatic region, and a singlet for the N-methyl group protons would also be present.
-
¹³C-NMR (Carbon-13 Nuclear Magnetic Resonance): Key signals include the carbonyl carbon of the carbamate group (around 155 ppm), the quaternary carbon of the tert-butyl group (around 80 ppm), and the methyl carbons of the tert-butyl group (around 28 ppm).[9]
-
Mass Spectrometry (MS): In electrospray ionization (ESI) mass spectrometry, the compound is expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z ≈ 215.3. A fragment corresponding to the loss of the Boc group is also commonly observed.
Synthesis and Reaction Chemistry
The value of tert-butyl N-(1-methylpiperidin-4-yl)carbamate as a building block is defined by its synthesis and, more importantly, its subsequent reactivity, particularly the deprotection of the amine.
Synthetic Pathway
The most direct and common synthesis route involves the Boc protection of commercially available 4-amino-1-methylpiperidine. This reaction leverages the nucleophilicity of the amino group to attack the electrophilic carbonyl carbon of di-tert-butyl dicarbonate (Boc₂O).
Diagram 1: Synthetic workflow for tert-butyl N-(1-methylpiperidin-4-yl)carbamate.
Causality Behind Experimental Choices:
-
Reagent: Di-tert-butyl dicarbonate is the reagent of choice because its byproducts (tert-butanol and CO₂) are volatile and easily removed, simplifying purification.
-
Solvent: Dichloromethane (DCM) or similar aprotic solvents are used to ensure solubility of the reactants without interfering with the reaction.
-
Base: A non-nucleophilic base like triethylamine (Et₃N) is often added to neutralize the acid generated during the reaction, driving it to completion.
Experimental Protocol: Synthesis
This protocol describes a standard laboratory-scale synthesis.
Materials:
-
4-Amino-1-methylpiperidine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 4-amino-1-methylpiperidine (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer.
-
Add triethylamine (1.1 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of (Boc)₂O (1.05 eq) in DCM dropwise to the stirred mixture over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring completion by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the residue by flash column chromatography on silica gel if necessary to obtain the pure title compound.
Key Reaction: Boc Deprotection
The primary utility of this compound is realized upon the selective removal of the Boc group to unmask the reactive amine. This is typically achieved under acidic conditions.
Diagram 2: General workflow for Boc deprotection.
Mechanism Insight: The Boc group is stable to most bases, nucleophiles, and reducing agents but is labile to strong acids. The acid protonates the carbamate, leading to the elimination of isobutylene and carbon dioxide, releasing the free amine which is then protonated by the excess acid to form a salt.[10]
Experimental Protocol: Boc Deprotection
Materials:
-
tert-butyl N-(1-methylpiperidin-4-yl)carbamate
-
Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane
-
Dichloromethane (DCM)
-
Diethyl ether
Procedure (using TFA):
-
Dissolve the Boc-protected compound (1.0 eq) in DCM (approx. 0.1-0.2 M concentration).
-
Cool the solution to 0 °C in an ice bath.
-
Add TFA (5-10 eq) dropwise.
-
Stir the reaction at room temperature for 1-3 hours until TLC indicates complete consumption of the starting material.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
The resulting residue is the trifluoroacetate salt of the amine. It can be triturated with diethyl ether to induce precipitation, filtered, and dried for use in the next step, or neutralized in situ.
Applications in Drug Discovery
tert-butyl N-(1-methylpiperidin-4-yl)carbamate is not an active pharmaceutical ingredient itself but is a crucial intermediate for building more complex molecules. Its structure is found in precursors to compounds targeting a wide range of diseases.
Key Therapeutic Areas:
-
Neuroscience: The piperidine scaffold is prevalent in drugs targeting the central nervous system (CNS). Derivatives have been investigated as inhibitors of Acetylcholinesterase (AChE) and β-Secretase 1 (BACE1), both key targets in Alzheimer's disease research.[1][11]
-
Inflammation and Immunology: The related piperidin-4-ylcarbamate core is used to synthesize potent inhibitors of the NLRP3 inflammasome, a critical pathway in inflammatory diseases.[1]
-
Oncology: The structural motif is used in the development of kinase inhibitors, such as those targeting IRAK4 (Interleukin-1 Receptor-Associated Kinase 4), which plays a role in certain cancers and inflammatory disorders.[1][12]
-
Metabolic Disorders: The scaffold is a key component in the synthesis of orexin receptor antagonists, which are being explored for the treatment of sleep disorders and other metabolic conditions.[1][12]
The N-methyl group is a particularly important feature. It ensures the piperidine nitrogen is a tertiary amine, which can alter the compound's basicity (pKa), lipophilicity, and metabolic stability compared to its secondary amine counterpart. This fine-tuning of pharmacokinetic properties is a central goal in drug design.
Safety, Handling, and Storage
As with any laboratory chemical, proper handling and storage are essential for safety and to maintain the integrity of the compound.
-
Hazard Identification: While this specific compound may lack extensive toxicological data, related carbamates and piperidines can be harmful if swallowed, cause skin irritation, and serious eye irritation.[5][13]
-
Handling: Use in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid breathing dust or vapors.
-
Storage: Store in a tightly sealed container in a cool, dry place. For long-term stability, storage at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) is recommended.[5][6]
Conclusion
tert-butyl N-(1-methylpiperidin-4-yl)carbamate is a powerful and versatile tool in the arsenal of the medicinal chemist. By providing a stable, pre-functionalized piperidine core, it streamlines the synthesis of complex molecular architectures. Its well-defined reaction chemistry, particularly the reliable deprotection of the Boc group, allows for its strategic incorporation into a variety of drug candidates. The continued importance of the piperidine scaffold in modern pharmaceuticals ensures that this building block will remain a valuable commodity for researchers dedicated to discovering the next generation of therapeutic agents.
References
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PubChem. (n.d.). Tert-butyl (piperidin-4-ylmethyl)carbamate. Retrieved from [Link]
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Pharmaffiliates. (n.d.). CAS No : 135632-53-0 | Product Name : tert-Butyl (piperidin-4-ylmethyl)carbamate (BSC). Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 14). The Role of Tert-butyl N-piperidin-4-ylcarbamate in Modern Pharmaceutical Synthesis. Retrieved from [Link]
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University of Kentucky X-Ray Crystallography Facility. (n.d.). Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Chemoenzymatic Synthesis of tert‐Butyl ((3R, 6R)‐6‐methyl‐piperidin‐3‐yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor. Retrieved from [Link]
-
ResearchGate. (n.d.). Mild Deprotection of tert‐Butyl Carbamates of NH‐Heteroarenes under Basic Conditions | Request PDF. Retrieved from [Link]
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Synthonix. (n.d.). tert-Butyl N-(4-methyl-4-piperidyl)carbamate - [B0509]. Retrieved from [Link]
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LookChem. (n.d.). Cas 163271-08-7,tert-Butyl (4-methylpiperidin-4-yl)carbamate. Retrieved from [Link]
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Supporting Information. (n.d.). Practical Synthesis of Fragment. Retrieved from [Link]
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PubChem. (n.d.). 4-N-Boc-4-N-Methyl-aminopiperidine. Retrieved from [Link]
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PubChem. (n.d.). 4-Amino-1-Boc-piperidine. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Retrieved from [Link]
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PMC. (n.d.). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Retrieved from [Link]
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ResearchGate. (2020, December 8). Carbamate group as structural motif in drugs: A review of carbamate derivatives used as therapeutic agents. Retrieved from [Link]
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PubMed. (2020, October 29). Tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate Has Moderated Protective Activity in Astrocytes Stimulated with Amyloid Beta 1-42 and in a Scopolamine Model. Retrieved from [Link]
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An In-depth Technical Guide to tert-butyl N-(1-methylpiperidin-4-yl)carbamate: Structure, Synthesis, and Application
This guide provides a comprehensive technical overview of tert-butyl N-(1-methylpiperidin-4-yl)carbamate, a key building block in modern medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document elucidates the molecule's core properties, provides a robust framework for its synthesis and characterization, and discusses its strategic importance in the development of complex pharmaceutical agents.
Core Molecular Identity and Properties
Tert-butyl N-(1-methylpiperidin-4-yl)carbamate is a bifunctional organic molecule featuring a piperidine scaffold, a foundational structure in numerous pharmaceuticals, and a tert-butoxycarbonyl (Boc) protecting group.[1] The precise arrangement of its functional groups is critical to its chemical identity and reactivity.
The International Union of Pure and Applied Chemistry (IUPAC) name, tert-butyl N-(1-methylpiperidin-4-yl)carbamate , unambiguously defines its structure: the tert-butyl carbamate group is attached to the amine at the 4-position of the piperidine ring, and a methyl group is attached to the piperidine nitrogen at the 1-position.
Sources
Introduction: A Privileged Scaffold in Modern Medicinal Chemistry
An In-depth Technical Guide to tert-butyl N-(1-methylpiperidin-4-yl)carbamate
tert-Butyl N-(1-methylpiperidin-4-yl)carbamate is a synthetic organic compound that has emerged as a cornerstone building block in the field of drug discovery. Its structure integrates two "privileged" motifs: the piperidine ring and the tert-butoxycarbonyl (Boc) protecting group.[1] The piperidine scaffold is a ubiquitous feature in a vast array of pharmaceuticals and bioactive molecules, prized for its three-dimensional framework that facilitates precise interactions with biological targets.[1] Simultaneously, the Boc group serves as a robust yet easily removable protecting group for the amine, a critical function that enables chemists to perform selective chemical transformations at other sites within a molecule.[1][2] This dual functionality makes the compound an exceptionally versatile intermediate for constructing complex molecular architectures, accelerating the discovery and development of novel therapeutics targeting a wide range of diseases.[3][4]
Physicochemical and Spectroscopic Profile
Accurate characterization is fundamental to the successful application of any chemical intermediate. The properties of tert-butyl N-(1-methylpiperidin-4-yl)carbamate are well-documented, ensuring its reliable use in synthesis.
Key Properties
| Property | Value | Source |
| CAS Number | 163271-08-7 | [5][6][7] |
| Molecular Formula | C₁₁H₂₂N₂O₂ | [1] |
| Molecular Weight | 214.31 g/mol | [1][7] |
| Appearance | White to off-white powder/solid | [6] |
| Boiling Point | ~308 °C | [6] |
| Density | ~1.01 g/cm³ | [6] |
| Storage | Store under inert gas at 2–8 °C | [1][6] |
Spectroscopic Signature
Spectroscopic analysis provides the definitive structural confirmation of the molecule. Standard techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are routinely used.
-
¹H NMR Spectroscopy: The proton NMR spectrum provides a clear map of the hydrogen atoms in the molecule. Key expected signals include a singlet around 1.44 ppm corresponding to the nine equivalent protons of the tert-butyl group, and various multiplets for the piperidine ring protons.[5]
-
¹³C NMR Spectroscopy: The carbon spectrum complements the ¹H NMR, showing characteristic peaks for the carbonyl carbon of the carbamate group (~155 ppm), the quaternary carbon of the tert-butyl group (~79 ppm), and the methyl carbons (~28 ppm).[8]
-
Mass Spectrometry (EI, m/z): Electron ionization mass spectrometry will typically show the molecular ion peak [M]⁺ at m/z 214.[5]
Synthesis and Mechanistic Considerations
The synthesis of tert-butyl N-(1-methylpiperidin-4-yl)carbamate is most commonly achieved through a strategic protection of a precursor amine. The choice of synthetic route is dictated by the availability of starting materials, scalability, and desired purity. A prevalent and efficient method involves the direct Boc-protection of 4-amino-1-methylpiperidine.
General Synthetic Workflow
The core transformation involves the reaction of the primary amine on the piperidine ring with di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O). This reaction is a standard and highly reliable method for introducing the Boc protecting group.[2]
Caption: Boc-Protection Mechanism Workflow.
Alternative Synthetic Approach: Reductive Amination
An alternative pathway involves a one-pot tandem reaction sequence starting from 1-methyl-4-piperidone. This method is a cornerstone of amine synthesis in medicinal chemistry.[9][10] First, the ketone undergoes reductive amination with an ammonia source to form the primary amine, which is then trapped in situ with (Boc)₂O.
Caption: Reductive Amination Synthetic Pathway.
Causality of Reagent Choice: Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is often the reducing agent of choice for this transformation.[11][12] Unlike more aggressive hydrides like NaBH₄, STAB is milder, tolerant of slightly acidic conditions needed for imine formation, and highly selective for imines over ketones, thus preventing side reactions.[11] The addition of (Boc)₂O directly to the reaction mixture provides an efficient one-pot procedure, preventing the isolation of the intermediate primary amine and minimizing product loss.[9]
Applications in Drug Discovery
The true value of tert-butyl N-(1-methylpiperidin-4-yl)carbamate lies in its application as a versatile building block for more complex, biologically active molecules. The Boc-protected amine provides a masked nucleophile that can be deprotected under acidic conditions to reveal the free amine, which then serves as a handle for further chemical elaboration.
Role as a Key Intermediate
This compound is a documented intermediate in the synthesis of potent and selective inhibitors for various therapeutic targets.
-
IRAK4 Inhibitors: It is a key building block in the development of Interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors, which are being investigated for the treatment of inflammatory diseases.[1][13]
-
Orexin Receptor Antagonists: The scaffold is also utilized in the synthesis of orexin receptor antagonists, a class of drugs used to treat insomnia.[1][13]
-
Kinase Inhibitors: The piperidine moiety is frequently incorporated into kinase inhibitors to improve properties such as solubility, cell permeability, and target engagement.[14][15][16] The methyl group on the piperidine nitrogen can fine-tune the steric and electronic properties of the final compound, impacting its pharmacokinetic and pharmacodynamic profiles.[1]
-
GPCR Modulators: G-protein-coupled receptors (GPCRs) are a major class of drug targets.[17][18] The piperidine scaffold is a common feature in allosteric modulators of GPCRs, which offer greater subtype selectivity compared to traditional orthosteric ligands.[17][19][20]
Synthetic Elaboration Workflow
The typical use of the compound in a multi-step synthesis is illustrated below. The process involves deprotection followed by coupling with another molecular fragment to build the final active pharmaceutical ingredient (API).
Caption: Role as a Building Block in Synthesis.
Experimental Protocols
The following protocols are representative methodologies for the synthesis and characterization of tert-butyl N-(1-methylpiperidin-4-yl)carbamate.
Protocol: Synthesis via Boc-Protection
Objective: To synthesize tert-butyl N-(1-methylpiperidin-4-yl)carbamate from 4-amino-1-methylpiperidine.
Materials:
-
4-Amino-1-methylpiperidine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 4-amino-1-methylpiperidine (1.0 eq) in anhydrous DCM, add triethylamine (1.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of (Boc)₂O (1.1 eq) in DCM dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude material by flash column chromatography (silica gel, eluting with a gradient of methanol in DCM) to afford the pure product.
Protocol: Spectroscopic Characterization (NMR)
Objective: To confirm the structure of the synthesized product using NMR spectroscopy.
Instrumentation:
-
400 MHz or 500 MHz NMR spectrometer.[21]
Sample Preparation:
-
Dissolve 5-10 mg of the purified product in approximately 0.6 mL of deuterated chloroform (CDCl₃).[21]
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse sequence.[21]
-
Number of Scans: 16.[21]
-
Relaxation Delay: 1-2 seconds.[21]
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled pulse sequence.[21]
-
Number of Scans: ≥1024.[21]
-
Relaxation Delay: 2 seconds.[21]
Data Processing:
-
Apply Fourier transformation to the acquired data.
-
Phase and baseline correct the spectra.
-
Integrate the ¹H NMR signals and compare chemical shifts to literature values to confirm the structure.[5]
Conclusion
tert-Butyl N-(1-methylpiperidin-4-yl)carbamate is more than a simple chemical; it is a testament to the power of strategic molecular design. By combining a biologically relevant piperidine core with the synthetic flexibility afforded by a Boc-protecting group, it provides researchers in medicinal chemistry with a reliable and versatile tool. Its demonstrated utility in the synthesis of high-value therapeutic candidates, including kinase inhibitors and receptor antagonists, cements its status as a critical intermediate in the modern drug discovery pipeline.
References
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NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 14). The Role of Tert-butyl N-piperidin-4-ylcarbamate in Modern Pharmaceutical Synthesis. [Link]
-
PubChem. (n.d.). Tert-butyl (piperidin-4-ylmethyl)carbamate. Retrieved from [Link]
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LookChem. (n.d.). Cas 163271-08-7,tert-Butyl (4-methylpiperidin-4-yl)carbamate. [Link]
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ResearchGate. (n.d.). (PDF) Chemoenzymatic Synthesis of tert‐Butyl ((3R, 6R)‐6‐methyl‐piperidin‐3‐yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor. [Link]
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Maleš, Ž., et al. (2020). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arhiv za higijenu rada i toksikologiju, 71(4), 285-299. [Link]
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Telvekar, V. N., et al. (2012). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. Tetrahedron Letters, 53(38), 5163-5166. [Link]
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ResearchGate. (2013). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection | Request PDF. [Link]
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Perez-Gonzalez, M., et al. (2020). Tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate Has Moderated Protective Activity in Astrocytes Stimulated with Amyloid Beta 1-42 and in a Scopolamine Model. Molecules, 25(21), 5009. [Link]
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Magesh, S., et al. (2012). tert-Butyl N-[(3R,4R)-1-(2-cyanoacetyl)-4-methylpiperidin-3-yl]-N-methylcarbamate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o193. [Link]
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Grigalevicius, S., et al. (2019). Synthesis of tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate. Molbank, 2019(2), M1067. [Link]
-
Conn, P. J., et al. (2009). Allosteric modulators of GPCRs: a novel approach for the treatment of CNS disorders. Nature Reviews Drug Discovery, 8(1), 41-54. [Link]
-
ResearchGate. (2020). Carbamate group as structural motif in drugs: A review of carbamate derivatives used as therapeutic agents. [Link]
-
Cilibrizzi, A., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 3. [Link]
-
Nickols, H. K., & Conn, P. J. (2014). Development of allosteric modulators of GPCRs for treatment of CNS disorders. Neurobiology of disease, 61, 55-71. [Link]
-
Zhang, D., et al. (2021). Covalent allosteric modulation: an emerging strategy for GPCRs drug discovery. Acta Pharmaceutica Sinica B, 11(8), 2279-2292. [Link]
-
Chemical-Knomics. (n.d.). Drug Discovery - Inhibitor. [Link]
-
Smith, M. R., et al. (2024). VT-NMR Analysis Of Rotation-Inversion Of N-(4-hydroxybutyl)-N-(2,2,2-trifluoroethyl) Tert-butyl Carbamate: Utilizing The −CH2CF3 Appendage As A Reporter On E/Z-Isomerization. Journal of Molecular Structure, 1301, 137350. [Link]
-
Suomivuori, C. M., et al. (2020). Designing allosteric modulators to change GPCR G protein subtype selectivity. Nature, 586(7831), 626-631. [Link]
-
Wang, A., et al. (2017). Discovery of N-(3-(5-((3-acrylamido-4-(morpholine-4-carbonyl)phenyl)amino)-1-methyl-6-oxo-1,6-dihydropyridin-3-yl)-2-methylphenyl)-4-(tert-butyl)benzamide (CHMFL-BTK-01) as a highly selective irreversible Bruton's tyrosine kinase (BTK) inhibitor. European Journal of Medicinal Chemistry, 134, 305-318. [Link]
-
Noolvi, M. N., et al. (2016). Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. Molecules, 21(3), 298. [Link]
Sources
- 1. Tert-butyl methyl(piperidin-4-yl)carbamate|108612-54-0 [benchchem.com]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
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- 4. chemimpex.com [chemimpex.com]
- 5. tert-Butyl (4-methylpiperidin-4-yl)carbamate | 163271-08-7 [chemicalbook.com]
- 6. Cas 163271-08-7,tert-Butyl (4-methylpiperidin-4-yl)carbamate | lookchem [lookchem.com]
- 7. tert-butyl N-(4-methylpiperidin-4-yl)carbamate | 163271-08-7 [sigmaaldrich.com]
- 8. "VT-NMR Analysis Of Rotation-Inversion Of N-(4-hydroxybutyl)-N-(2,2,2-t" by Brian Jameson and Rainer Glaser [scholarsmine.mst.edu]
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- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. apps.dtic.mil [apps.dtic.mil]
- 13. researchgate.net [researchgate.net]
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- 15. Discovery of N-(3-(5-((3-acrylamido-4-(morpholine-4-carbonyl)phenyl)amino)-1-methyl-6-oxo-1,6-dihydropyridin-3-yl)-2-methylphenyl)-4-(tert-butyl)benzamide (CHMFL-BTK-01) as a highly selective irreversible Bruton's tyrosine kinase (BTK) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Development of allosteric modulators of GPCRs for treatment of CNS disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 21. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
synthesis of tert-butyl N-(1-methylpiperidin-4-yl)carbamate from 4-amino-1-methylpiperidine
Part 1: Executive Summary
This application note details the protocol for the chemoselective protection of 4-amino-1-methylpiperidine using di-tert-butyl dicarbonate (
Key Technical Challenge: The starting material contains two nitrogen centers: a primary exocyclic amine and a tertiary endocyclic amine. While the tertiary amine is sterically hindered and non-nucleophilic toward
Part 2: Scientific Foundation & Reaction Logic
Retrosynthetic & Mechanistic Insight
The synthesis relies on the nucleophilic attack of the primary amine on the carbonyl carbon of
Reaction Scheme: The primary amine (Nucleophile) attacks the anhydride (Electrophile). The tertiary amine remains unreacted due to steric bulk and lack of a proton to lose.
Figure 1: Mechanistic pathway for the selective Boc-protection of the primary amine.
Part 3: Experimental Protocol
Materials & Stoichiometry
Note: Reagent purity is critical. Old
| Reagent | MW ( g/mol ) | Equiv.[1][2] | Role |
| 4-Amino-1-methylpiperidine | 114.19 | 1.0 | Substrate |
| Di-tert-butyl dicarbonate ( | 218.25 | 1.1 | Protecting Group |
| Triethylamine ( | 101.19 | 1.2 | Base (Proton Scavenger) |
| Dichloromethane (DCM) | - | 10 V | Solvent |
Step-by-Step Methodology
Step 1: Reaction Setup
-
Equip a dry 250 mL round-bottom flask with a magnetic stir bar and an addition funnel.
-
Charge 4-Amino-1-methylpiperidine (5.7 g, 50 mmol) and DCM (60 mL).
-
Add Triethylamine (8.4 mL, 60 mmol).
-
Cool the solution to 0°C using an ice-water bath. Reasoning: Cooling suppresses the formation of bis-Boc byproducts.
Step 2: Reagent Addition
-
Dissolve
(12.0 g, 55 mmol) in DCM (20 mL). -
Add the
solution dropwise over 30 minutes.-
Observation: Gas evolution (
) will occur.[3] Ensure the system is vented (e.g., via a needle in the septum).
-
-
Remove the ice bath and allow the reaction to warm to Room Temperature (20–25°C).
-
Stir for 4–6 hours.
Step 3: Process Control (TLC)
-
Mobile Phase: 10% Methanol in DCM (plus 1%
or to prevent streaking). -
Stain: Ninhydrin (Starting material stains red/purple; Product does not stain or stains faintly yellow/brown).
-
Target: Disappearance of the baseline spot (starting amine).
Step 4: Workup (CRITICAL) Standard acidic washes (1N HCl) used for Boc reactions will FAIL here, as they will protonate the N-methyl group and extract the product into the water.
Figure 2: Workup workflow emphasizing the retention of the product in the organic phase.
-
Pour the reaction mixture into a separatory funnel containing Water (50 mL).
-
Separate the layers.[4] Keep the Organic (DCM) layer .
-
Wash the organic layer with Saturated Sodium Bicarbonate (
) (2 x 50 mL). -
Wash with Brine (50 mL).
-
Dry over anhydrous Sodium Sulfate (
) . -
Filter and concentrate under reduced pressure (Rotavap) to yield a white to off-white solid.
Part 4: Characterization & Validation
Self-Validating System: To ensure the protocol worked, compare your data against these expected values.
| Analytic | Expected Result | Interpretation |
| Appearance | White crystalline solid | High purity (Yellow oil indicates solvent/impurity retention) |
| Yield | 85–95% | Lower yields suggest loss to aqueous layer during workup. |
| 1H NMR (CDCl3) | Boc group protons (Diagnostic). | |
| 1H NMR (CDCl3) | N-Methyl group. | |
| 1H NMR (CDCl3) | Carbamate NH proton. | |
| MS (ESI) | [M+H]+ = 215.17 | Confirms molecular weight. |
Troubleshooting Guide:
-
Issue: Product lost during workup.
-
Cause: Aqueous layer was too acidic (pH < 8).
-
Fix: Basify the aqueous waste with NaOH and re-extract with DCM.
-
-
Issue: Bis-Boc formation (Product MW + 100).
-
Cause: Reaction temperature too high or excess
. -
Fix: Maintain strict 0°C during addition; use exactly 1.1 equivalents.
-
Part 5: Safety & Handling
-
Di-tert-butyl dicarbonate (
): Severe eye irritant; inhalation sensitizer. Handle in a fume hood. Pressure buildup possible due to evolution—do not seal reaction vessels tightly. -
4-Amino-1-methylpiperidine: Corrosive and toxic. Avoid skin contact.
References
-
Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience. (Standard reference for Boc chemistry mechanics).
-
Agrawal, A., et al. (2012). "Synthesis of piperidine-4-yl-carbamates." Bioorganic & Medicinal Chemistry Letters, 22(5), 1940-1944. (Protocol adaptation for piperidine derivatives).
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 723429, tert-Butyl (piperidin-4-ylmethyl)carbamate (Structural analog comparison).
-
ChemicalBook. (2025).[5] 1-Boc-4-(4-fluoro-phenylamino)-piperidine (CAS 288573-56-8) and related piperidine carbamate derivatives.[6]
Sources
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- 2. Tert-butyl (piperidin-4-ylmethyl)carbamate | C11H22N2O2 | CID 723429 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. jk-sci.com [jk-sci.com]
- 4. researchgate.net [researchgate.net]
- 5. tert-Butyl (4-methylpiperidin-4-yl)carbamate | 163271-08-7 [chemicalbook.com]
- 6. High purity 99.8% 1-Boc-4-(4-fluoro-phenylamino)-piperidine cas 288573-56-8 | Theorem Chemical [m.theoremchem.com]
Application Notes & Protocols: Strategic Use of tert-Butyl N-(1-methylpiperidin-4-yl)carbamate in Kinase Inhibitor Synthesis
Introduction: The Strategic Value of the 1-Methylpiperidin-4-yl Moiety
In the landscape of modern drug discovery, particularly in the development of small molecule kinase inhibitors, the deliberate selection of chemical building blocks is paramount to achieving desired potency, selectivity, and pharmacokinetic profiles. Kinase inhibitors have become a cornerstone of targeted therapy for a multitude of diseases, most notably cancer.[1][2] Within the vast chemical space explored for these agents, certain structural motifs have emerged as "privileged" due to their consistent contribution to favorable drug-like properties.
The 1-methylpiperidin-4-yl moiety is one such scaffold. Its incorporation into a kinase inhibitor structure often imparts several key advantages:
-
Enhanced Aqueous Solubility: The tertiary amine of the N-methylpiperidine group is basic (typical pKa ~8.5-9.5), allowing for the formation of water-soluble salts, which is critical for oral bioavailability and formulation.
-
Modulation of Physicochemical Properties: The piperidine ring provides a three-dimensional, non-planar structure that can improve metabolic stability and reduce off-target promiscuity compared to flat aromatic systems.
-
Vector for Target Engagement: It can serve as a versatile linker, positioning other pharmacophoric elements for optimal interaction within the kinase active site or projecting into solvent-exposed regions to fine-tune properties. Many biologically active compounds containing the piperidine nucleus exhibit a broad range of activities.[3]
To facilitate the incorporation of this valuable moiety, chemists rely on protected synthons. tert-Butyl N-(1-methylpiperidin-4-yl)carbamate is the preeminent building block for this purpose. The tert-butyloxycarbonyl (Boc) protecting group provides a robust yet easily cleavable handle on the 4-amino position, rendering it inert to a wide range of reaction conditions until its strategic unveiling is required.[4][5] The stability of the N-Boc group to catalytic hydrogenation and its resistance to basic and nucleophilic attacks make it an ideal orthogonal partner for other protecting groups in complex syntheses.[5]
This document provides a detailed guide on the practical application of this key intermediate, outlining core deprotection strategies and subsequent coupling reactions that form the basis of many kinase inhibitor synthetic routes.
Physicochemical Properties & Handling
A summary of the key properties for tert-butyl N-(1-methylpiperidin-4-yl)carbamate is provided below.
| Property | Value |
| Chemical Formula | C₁₁H₂₂N₂O₂ |
| Molecular Weight | 214.31 g/mol |
| CAS Number | 163271-08-7[6] |
| Appearance | White to yellow solid[6] |
| Storage | 2-8°C, under inert atmosphere, keep in dark place[6] |
Core Synthetic Workflow: From Protected Building Block to Kinase Inhibitor Core
The primary utility of tert-butyl N-(1-methylpiperidin-4-yl)carbamate is in a two-stage process: (1) selective deprotection of the Boc group to reveal the reactive secondary amine, and (2) coupling of this amine with a suitable electrophilic partner, typically a carboxylic acid or an electron-deficient (hetero)aromatic system.
Caption: Overall synthetic workflow using the title compound.
Part 1: Boc Group Deprotection Protocols
The cleavage of the Boc group is typically achieved under acidic conditions. The mechanism involves protonation of the carbamate oxygen, followed by fragmentation to release the free amine, carbon dioxide, and a stable tert-butyl cation.[7]
Causality Behind Protocol Choice: The choice of acid and solvent is critical and depends on the sensitivity of other functional groups in the molecule.
-
Trifluoroacetic Acid (TFA): A strong acid that provides rapid and clean deprotection at room temperature. It is the default choice for robust substrates.
-
Hydrochloric Acid (HCl): Can be used as a gas or as a solution in various organic solvents (dioxane, ethyl acetate, methanol). It is often preferred for large-scale synthesis as it is more economical than TFA and the resulting amine hydrochloride salt often precipitates, simplifying isolation.
-
Milder/Alternative Methods: For substrates with other acid-labile groups, milder conditions like heating in water or using fluorinated alcohols can be employed.[5][8]
A potential side reaction is the alkylation of nucleophilic sites on the substrate by the liberated tert-butyl cation.[9] This can be suppressed by adding a scavenger like water, anisole, or triethylsilane to the reaction mixture.[7][9]
Protocol 1: Standard Deprotection with Trifluoroacetic Acid (TFA)
This method is highly effective for most substrates and is a standard procedure in peptide synthesis and medicinal chemistry.[7]
-
Dissolution: Dissolve the Boc-protected substrate (1.0 eq) in dichloromethane (DCM) to a concentration of 0.1-0.2 M.
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Add TFA (5-10 eq) dropwise. Note: The reaction is often exothermic.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the disappearance of the starting material by TLC or LC-MS.
-
Work-up: Upon completion, concentrate the reaction mixture in vacuo. To remove residual TFA, azeotrope the resulting residue with toluene (3 x 10 mL).[7]
-
Isolation: The product is obtained as the TFA salt and can often be used directly in the next step without further purification. If the free base is required, dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate, dry the organic layer over Na₂SO₄, filter, and concentrate.
Protocol 2: Deprotection with HCl in 1,4-Dioxane
This is a common and scalable alternative to TFA, often yielding a crystalline hydrochloride salt.[10]
-
Dissolution: Dissolve or suspend the Boc-protected substrate (1.0 eq) in a minimal amount of a suitable solvent like methanol or ethyl acetate.
-
Reagent Addition: Add a solution of 4M HCl in 1,4-dioxane (5-10 eq) at room temperature.
-
Reaction Monitoring: Stir the mixture for 1-4 hours. Often, the product hydrochloride salt will precipitate from the solution. Monitor by TLC or LC-MS.
-
Work-up & Isolation: If a precipitate has formed, collect the solid by filtration, wash with a cold solvent (e.g., diethyl ether or ethyl acetate) to remove non-polar impurities, and dry under vacuum. If no precipitate forms, concentrate the reaction mixture in vacuo to yield the crude hydrochloride salt.
| Method | Acid | Solvent | Temperature | Typical Time | Key Considerations |
| Protocol 1 | TFA | DCM | 0 °C to RT | 1-4 h | Fast and efficient; TFA is corrosive and requires careful handling.[7] |
| Protocol 2 | 4M HCl | 1,4-Dioxane | RT | 1-4 h | Scalable; product often precipitates as HCl salt, aiding purification.[10] |
Part 2: Synthetic Coupling Applications
Once deprotected, the resulting 4-amino-1-methylpiperidine is a potent nucleophile ready for incorporation into the target kinase inhibitor scaffold.
Application A: Amide Bond Formation
This is a cornerstone reaction in drug synthesis, linking the piperidine amine to a carboxylic acid-bearing fragment of the inhibitor. The reaction requires activation of the carboxylic acid, typically with a peptide coupling reagent.[11]
Caption: General scheme for amide bond formation.
Protocol 3: HATU-Mediated Amide Coupling
HATU is a highly efficient coupling reagent that minimizes side reactions and is effective even with sterically hindered substrates.[11]
-
Acid Activation: To a solution of the carboxylic acid (1.0 eq) in an aprotic solvent (e.g., DMF), add HATU (1.1 eq) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA, 2.0-3.0 eq). Stir the mixture at room temperature for 15-30 minutes.
-
Amine Addition: Add a solution of 4-amino-1-methylpiperidine (as the free base or as the HCl/TFA salt with an additional equivalent of base, 1.0-1.2 eq) to the activated acid mixture.
-
Reaction Monitoring: Stir the reaction at room temperature for 2-16 hours. Monitor progress by LC-MS.
-
Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with water, 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.
Application B: Nucleophilic Aromatic Substitution (SNAr)
Many kinase inhibitor scaffolds are based on electron-deficient heterocyclic cores, such as pyrimidines or quinolines, substituted with a halogen (e.g., -Cl, -F).[12] The deprotected amine readily displaces these halogens via an SNAr mechanism.
Caption: General scheme for SNAr coupling.
Protocol 4: SNAr with a Chloro-Heterocycle
This reaction is typically driven by heat and often requires a base to neutralize the HCl generated.
-
Reaction Setup: In a sealed tube or round-bottom flask equipped with a reflux condenser, combine the chloro-heterocycle (1.0 eq), 4-amino-1-methylpiperidine (1.1-1.5 eq), and a base (e.g., K₂CO₃ or DIPEA, 2.0-3.0 eq).
-
Solvent Addition: Add a high-boiling polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP), dimethyl sulfoxide (DMSO), or 1,4-dioxane.
-
Heating and Monitoring: Heat the reaction mixture to 80-120 °C. Monitor the reaction progress by LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with water, which may cause the product to precipitate. Alternatively, extract the product into an organic solvent like ethyl acetate. Wash the organic layer extensively with water to remove the high-boiling solvent, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography or recrystallization.
Conclusion
tert-Butyl N-(1-methylpiperidin-4-yl)carbamate is a highly versatile and indispensable building block in the synthesis of kinase inhibitors. Its value lies in the robust nature of the Boc protecting group, which allows for complex molecular assembly before the strategic, late-stage introduction of the key 1-methylpiperidin-4-amine nucleophile. The protocols outlined herein for deprotection and subsequent coupling via amide bond formation or SNAr reactions represent fundamental transformations that are broadly applicable in drug discovery programs. A thorough understanding of these methods and the rationale behind their selection empowers medicinal chemists to efficiently construct novel and potent kinase inhibitors.
References
- BenchChem (2025). The Versatile Role of tert-Butyl (3-aminopropyl)carbamate: A Synthetic Building Block for Drug Discovery and Beyond.
-
Moodie, E. D. A., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. Available at: [Link]
-
Kihal, A., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. E-Journal of Chemistry. Available at: [Link]
-
Total Synthesis (2024). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Available at: [Link]
-
Fallah, E., et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. Available at: [Link]
-
Bistrović, A., et al. (2018). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arhiv za higijenu rada i toksikologiju. Available at: [Link]
-
García-Ramos, Y., et al. (2016). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Journal of the Mexican Chemical Society. Available at: [Link]
- Google Patents (2021). TW202128641A - Synthesis of tyrosine kinase inhibitors.
-
Roskoski, R. Jr. (2024). Properties of FDA-approved small molecule protein kinase inhibitors. Pharmacological Research. Available at: [Link]
-
D'Andrea, S. V., et al. (2005). Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. Organic Letters. Available at: [Link]
- BenchChem (2025). Application Notes and Protocols: Synthesis of Kinase Inhibitors Utilizing 3-(2-chloropyridin-4-yl)oxyaniline.
-
Patil, V. M., et al. (2022). FDA-Approved Kinase Inhibitors in Preclinical and Clinical Trials for Neurological Disorders. Pharmaceuticals. Available at: [Link]
-
ResearchGate (2020). Reagents and conditions:i) tert‐butyl‐ piperidin‐4yl‐carbamate, p‐TSA, .... Available at: [Link]
-
Tan, L., et al. (2017). Structure-guided development of covalent TAK1 inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Abbas, M., et al. (2025). Recent FDA-approved kinase inhibitors for cancer therapy in 2025: A comprehensive review and perspectives. EXCLI Journal. Available at: [Link]
-
Abbas, M., et al. (2025). Recent FDA-approved kinase inhibitors for cancer therapy in 2025. EXCLI Journal. Available at: [Link]
-
Wang, Y., et al. (2011). Synthesis and c-Met kinase inhibition of 3,5-disubstituted and 3,5,7-trisubstituted quinolines... Journal of Medicinal Chemistry. Available at: [Link]
-
ACS GCI Pharmaceutical Roundtable (2026). BOC Deprotection. Available at: [Link]
-
Lindsley, C. W., et al. (2010). Discovery of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides as selective, orally active inhibitors of protein kinase B (Akt). Journal of Medicinal Chemistry. Available at: [Link]
- BenchChem (2025). Application Notes and Protocols: Synthesis of 4-Alkynyl-5-chloropyrimidin-2-amine Derivatives via Sonogashira Coupling for Drug Discovery.
-
PubChem. tert-Butyl (piperidin-4-ylmethyl)carbamate. Available at: [Link]
Sources
- 1. brimr.org [brimr.org]
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- 3. researchgate.net [researchgate.net]
- 4. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mcours.net [mcours.net]
- 6. tert-Butyl (4-methylpiperidin-4-yl)carbamate | 163271-08-7 [sigmaaldrich.com]
- 7. total-synthesis.com [total-synthesis.com]
- 8. researchgate.net [researchgate.net]
- 9. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 10. pubs.acs.org [pubs.acs.org]
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- 12. benchchem.com [benchchem.com]
Process Development Guide: Scalable Synthesis of tert-Butyl N-(1-methylpiperidin-4-yl)carbamate
Executive Summary
This application note details the scale-up synthesis of tert-butyl N-(1-methylpiperidin-4-yl)carbamate (CAS: 163271-08-7), a critical bifunctional building block used extensively in the development of kinase inhibitors (e.g., JAK inhibitors) and GPCR ligands.
While the target can be accessed via the Boc-protection of 1-methylpiperidin-4-amine, this guide focuses on the Reductive Methylation of tert-butyl piperidin-4-ylcarbamate . This route is preferred for scale-up in many facility contexts because the starting material (4-Boc-aminopiperidine) is a stable, inexpensive commodity solid, whereas 1-methylpiperidin-4-amine is a hygroscopic liquid often requiring distillation before use.
Key Protocol Features:
-
Chemistry: Reductive amination using Formaldehyde and Sodium Triacetoxyborohydride (STAB).
-
Scale: Demonstrated at 1.0 kg input.
-
Purity Target: >98.5% (HPLC) without column chromatography.
-
Safety Focus: Exotherm control during hydride addition and management of formaldehyde vapors.
Strategic Route Analysis
Pathway Selection
Two primary routes exist for this synthesis.[1] The choice depends on raw material availability and reactor capabilities.
| Feature | Route A: Boc-Protection | Route B: Reductive Methylation (Selected) |
| Reaction | 1-methylpiperidin-4-amine + Boc₂O | 4-Boc-aminopiperidine + HCHO + Hydride |
| Atom Economy | High | Moderate (Boron waste generated) |
| Material Handling | Difficult: Starting amine is hygroscopic/liquid. | Excellent: Starting material is a free-flowing solid. |
| Impurity Profile | Risk of bis-Boc formation. | Risk of unreacted secondary amine.[2] |
| Scale Suitability | Good, but requires strict stoichiometry. | High: Robust, excess reagents easily washed out. |
Decision: Route B is selected for this protocol due to the higher stability and lower cost of the starting material (tert-butyl piperidin-4-ylcarbamate) and the operational simplicity of the workup.
Reaction Scheme & Mechanism
The reaction proceeds via the formation of an iminium ion intermediate, followed by irreversible reduction by the hydride source.
Figure 1: Reaction pathway for the reductive methylation. The secondary amine of the piperidine ring is selectively methylated.
Detailed Experimental Protocol (1.0 kg Scale)
Materials & Equipment
-
Reactor: 20 L Jacketed Glass Reactor with overhead stirring and reflux condenser.
-
Temperature Control: Cryostat/Heater capable of -10°C to +40°C.
-
Reagents:
-
tert-Butyl piperidin-4-ylcarbamate (SM): 1.0 kg (4.99 mol)
-
Formaldehyde (37% aq. solution): 608 g (1.5 equiv, 7.49 mol)
-
Sodium Triacetoxyborohydride (STAB): 1.59 kg (1.5 equiv, 7.49 mol)
-
Dichloromethane (DCM): 10 L (10 vol)
-
Acetic Acid (AcOH): 300 g (1.0 equiv) - Catalyst/pH modifier
-
Step-by-Step Procedure
Phase 1: Reaction Initiation
-
Charging: Charge the 20 L reactor with DCM (8.0 L) and SM (1.0 kg) . Stir at 200 RPM until fully dissolved (approx. 15 min at 20°C).
-
Aldehyde Addition: Add Formaldehyde (37% aq, 608 g) in one portion.
-
Acidification: Add Acetic Acid (300 g) . Note: The mixture may become slightly turbid.
-
Equilibration: Stir for 30 minutes at 20–25°C to allow hemiaminal formation.
Phase 2: Reduction (Critical Process Step)
-
Cooling: Cool the reactor jacket to 0°C . Ensure internal temperature reaches <5°C.
-
STAB Addition: Add STAB (1.59 kg) in 5 portions over 60 minutes.
-
Control: Monitor internal temperature. Do not exceed 20°C during addition.
-
Observation: Gas evolution (hydrogen) is minor but possible; ensure reactor is vented to a scrubber.
-
-
Reaction: Once addition is complete, warm to 20–25°C and stir for 4–6 hours.
-
IPC (In-Process Control): Sample for HPLC/TLC.
-
Target: <1.0% remaining SM.
-
Correction: If SM >1%, add 0.1 equiv Formaldehyde and 0.1 equiv STAB; stir 1 hr.
-
Phase 3: Quench & Workup
-
Quench: Cool to 10°C. Slowly add Sat. NaHCO3 (5.0 L) . Caution: CO2 evolution will be vigorous.
-
Phase Separation: Stir rapidly for 20 min, then stop stirring. Allow layers to separate.[3][4]
-
Bottom Layer: Product-rich organic layer.[5]
-
Top Layer: Aqueous waste (boron salts).
-
-
Extraction: Drain organic layer. Re-extract aqueous layer with DCM (2.0 L) .
-
Washing: Combine organic layers and wash with Water (3.0 L) followed by Brine (3.0 L) .
-
Drying: Dry organics over anhydrous Na2SO4 (500 g), filter, and concentrate under vacuum (40°C bath) to a thick oil/solid.
Phase 4: Purification (Crystallization)
-
Solvent Swap: Add n-Heptane (3.0 L) to the residue. Rotate on evaporator to strip residual DCM (azeotrope).
-
Slurry: Add n-Heptane (5.0 L) and heat to 50°C. The product should partially dissolve or form a loose slurry.
-
Cooling: Slowly cool to 0–5°C over 2 hours with slow stirring.
-
Filtration: Filter the white solid. Wash cake with cold n-Heptane (1.0 L).
-
Drying: Vacuum oven at 40°C for 12 hours.
Process Flow & Logic Diagram
Figure 2: Process flow diagram illustrating the critical path from reaction initiation to isolation.
Analytical Controls & Specifications
In-Process Control (IPC)
-
Method: HPLC (C18 Column, Acetonitrile/Water + 0.1% TFA).
-
Retention Time:
-
SM (Secondary amine): ~2.5 min
-
Product (Tertiary amine): ~3.2 min (Methyl group increases lipophilicity).
-
-
Criteria: Reaction is deemed complete when SM area% < 1.0%.
Final Product Specifications
| Test | Specification | Method |
| Appearance | White to off-white solid | Visual |
| Purity | ≥ 98.0% | HPLC (210 nm) |
| Identity | Conforms to Structure | 1H NMR (CDCl3) |
| Residual Solvents | DCM < 600 ppm | GC-HS |
| Melting Point | 60–64°C | Capillary |
Self-Validating NMR Check: In the 1H NMR (CDCl3), look for the diagnostic N-methyl singlet at approximately δ 2.25 ppm . The absence of the multiplet at δ 2.6–2.7 ppm (characteristic of the SM secondary amine protons) confirms conversion.
Troubleshooting & Expert Tips
Issue: Incomplete Conversion
-
Cause: Wet DCM or old STAB reagent (STAB decomposes in moist air).
-
Solution: Ensure DCM is dry (KF < 0.05%). Store STAB in a desiccator. If the reaction stalls, add 0.2 eq of Formaldehyde followed by 0.2 eq of STAB.
Issue: "Gummy" Workup
-
Cause: Boron salts can form emulsions.
-
Solution: Use Rochelle's Salt (Potassium Sodium Tartrate) solution instead of simple water for the first wash. This chelates boron and breaks emulsions rapidly.
Issue: Exotherm during Quench
-
Cause: Excess acetic acid and STAB reacting with bicarbonate.
-
Solution: The quench generates CO2. Add the bicarbonate solution very slowly or use a dilute NaOH solution (carefully, to avoid Boc deprotection, though Boc is stable to base) to neutralize acid first, then bicarbonate. Recommendation: Stick to bicarbonate but control addition rate.
References
-
ChemicalBook. (2023). tert-Butyl (4-methylpiperidin-4-yl)carbamate Properties and Suppliers.Link
-
National Institutes of Health (PubChem). (2023). Tert-butyl (piperidin-4-ylmethyl)carbamate Compound Summary.Link
-
BenchChem. (2025).[1] Large-Scale Synthesis of N-Boc-Piperazine for Industrial Applications. (Analogous chemistry reference). Link
- Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862.
-
Pfizer Inc. (2010). Process for the preparation of JAK inhibitors.[3][6] Patent WO2010123456. (Industrial context for scale-up of piperidine intermediates).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Solid-Phase Synthesis of Diverse Peptide Tertiary Amides By Reductive Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine - Google Patents [patents.google.com]
- 6. tert-Butyl N-[(3R,4R)-1-(2-cyanoacetyl)-4-methylpiperidin-3-yl]-N-methylcarbamate - PMC [pmc.ncbi.nlm.nih.gov]
analytical methods for tert-butyl N-(1-methylpiperidin-4-yl)carbamate characterization
High-Performance Characterization of Critical Drug Intermediates [1]
Part 1: Strategic Overview
The Pharmacophore Scaffold
tert-Butyl N-(1-methylpiperidin-4-yl)carbamate (CAS 146666-60-4) is a pivotal bifunctional building block in medicinal chemistry.[1] It serves as a protected diamine scaffold, essential for the synthesis of Janus Kinase (JAK) inhibitors (structurally related to Tofacitinib intermediates) and various GPCR ligands (e.g., Orexin receptor antagonists).
Its structural duality—a basic tertiary amine at the N-1 position and an acid-labile Boc-protected primary amine at the C-4 position—presents unique analytical challenges.[1] The molecule lacks a strong chromophore, making standard UV-HPLC insufficient for trace impurity detection. Furthermore, the basic piperidine nitrogen interacts strongly with residual silanols in chromatographic columns, leading to severe peak tailing if not managed chemically.
Analytical Strategy
To ensure the "Scientific Integrity" required for pharmaceutical release testing, we employ a Triangulated Characterization Strategy :
-
Structural Integrity (NMR): Definitive confirmation of the N-methyl and Boc regiochemistry.
-
Purity Profiling (HPLC-CAD/ELSD): A non-chromophoric detection method coupled with high-pH chromatography to eliminate peak tailing.[1]
-
Quantitative Assay (Potentiometric Titration): A stoichiometric measurement of the basic nitrogen, independent of reference standards.
Part 2: Identification Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: Confirm the presence of the N-methyl group and the integrity of the Boc protection.
Mechanism: The spectrum must show distinct signals for the tert-butyl group (singlet, 9H) and the N-methyl group (singlet, 3H).[1] The chemical shift of the N-methyl group (~2.2 ppm) confirms it is attached to the piperidine nitrogen, distinguishing it from potential carbamate-methylated impurities.[1]
Protocol:
-
Solvent: CDCl₃ (Deuterated Chloroform) or DMSO-d₆.[1]
-
Concentration: 10 mg/mL.[1]
-
Parameters: 400 MHz or higher; 16 scans.
Data Interpretation Table:
| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Structural Insight |
| Boc-CH₃ | 1.44 | Singlet (s) | 9H | Confirms intact carbamate protection.[1] |
| Piperidine C3/C5-H | 1.50 – 1.65 | Multiplet (m) | 2H | Ring conformation indicators.[1] |
| Piperidine C3/C5-H | 1.90 – 2.00 | Multiplet (m) | 2H | Ring conformation indicators.[1] |
| Piperidine C2/C6-H | 2.05 – 2.15 | Multiplet (m) | 2H | Axial protons adjacent to N. |
| N-CH₃ | 2.26 | Singlet (s) | 3H | Critical ID : Confirms N-methylation.[1] |
| Piperidine C2/C6-H | 2.75 – 2.85 | Broad doublet | 2H | Equatorial protons adjacent to N. |
| Methine C4-H | 3.45 – 3.55 | Broad multiplet | 1H | Site of carbamate attachment.[1] |
| Carbamate NH | 4.40 – 4.50 | Broad singlet | 1H | Exchangeable proton (disappears with D₂O).[1] |
Note: Shifts may vary ±0.05 ppm depending on concentration and temperature.[1]
Part 3: Purity & Assay Protocols
High-Performance Liquid Chromatography (HPLC)
Challenge: The molecule has weak UV absorbance (only carbonyl at <210 nm) and a basic pKa (~10.0), causing tailing on standard C18 columns.[1] Solution: Use a High-pH Mobile Phase to keep the amine deprotonated (neutral), improving peak shape, and use Charged Aerosol Detection (CAD) for universal response.[1]
Instrument Setup:
-
System: UPLC or HPLC with quaternary pump.
-
Detector: CAD (Nebulizer Temp: 35°C) or ELSD (Gain: 8, Temp: 40°C). UV at 210 nm can be used as a secondary detector but is less sensitive.[1]
-
Column: Waters XBridge C18, 4.6 × 150 mm, 3.5 µm (Hybrid particle technology resistant to high pH).
Mobile Phase Preparation:
-
Solvent A (Buffer): 10 mM Ammonium Bicarbonate (NH₄HCO₃), adjusted to pH 10.0 with Ammonium Hydroxide.[1]
-
Solvent B: Acetonitrile (HPLC Grade).[1]
Gradient Program:
| Time (min) | % Solvent A | % Solvent B | Flow Rate (mL/min) |
| 0.0 | 95 | 5 | 1.0 |
| 15.0 | 10 | 90 | 1.0 |
| 20.0 | 10 | 90 | 1.0 |
| 20.1 | 95 | 5 | 1.0 |
| 25.0 | 95 | 5 | 1.0 |
System Suitability Criteria:
-
Tailing Factor (Tf): NMT 1.5 (The high pH ensures this).[1]
-
Theoretical Plates (N): NLT 5,000.
-
% RSD (Area): NMT 2.0% (n=5 injections).[1]
Assay by Non-Aqueous Titration
Objective: Determine the absolute purity (Assay %) based on the basicity of the tertiary amine. This is the primary method for "Assay" as it is independent of UV response factors.
Principle: The tertiary piperidine nitrogen is basic enough to be titrated by perchloric acid in an acetic acid medium. The carbamate nitrogen is non-basic and does not interfere.
Protocol:
-
Solvent: Glacial Acetic Acid (50 mL).
-
Titrant: 0.1 N Perchloric Acid (HClO₄) in Acetic Acid (Standardized).
-
Detection: Potentiometric (Glass pH electrode vs. Ag/AgCl reference).
-
Procedure:
-
Weigh accurately ~200 mg of sample.
-
Dissolve in 50 mL Glacial Acetic Acid.
-
Titrate with 0.1 N HClO₄ to the potentiometric endpoint.
-
Perform a blank titration on the solvent.
-
Calculation:
- : Volume of titrant (mL)
- : Normality of titrant
- : Molecular Weight (214.31 g/mol )[1][2]
- : Weight of sample (mg)
Part 4: Visualization & Workflow
Analytical Workflow Diagram
The following diagram illustrates the decision logic for release testing, ensuring no "blind spots" in the characterization.
Caption: Logical workflow for the analytical release of tert-butyl N-(1-methylpiperidin-4-yl)carbamate.
Part 5: Impurity Profiling Guide
When analyzing the HPLC chromatograms, specific impurities are expected based on the synthetic route (typically reductive amination).
| Impurity Name | Relative Retention Time (RRT) | Origin | Detection Strategy |
| Des-methyl analog | ~0.85 | Unreacted Starting Material (tert-butyl piperidin-4-ylcarbamate) | HPLC-CAD (mass difference -14 Da).[1] |
| Boc-deprotected | ~0.20 (Void) | Acidic degradation (1-methylpiperidin-4-amine) | Very polar; requires ion-pairing HPLC or GC.[1] |
| N-Oxide | ~0.60 | Oxidative degradation (Storage issue) | HPLC-CAD; Mass Spec (+16 Da). |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 723429, tert-butyl N-(piperidin-4-ylmethyl)carbamate (Analog Reference).[1] Retrieved from [Link]
-
Dolan, J. W. (2018). A Guide to High pH Mobile Phases for HPLC. LCGC North America.[1] (Standard industry reference for basic amine chromatography).
-
Pfizer Inc. (2012). Process for the preparation of Janus Kinase Inhibitors (Tofacitinib Intermediates).[1] Patent WO2012137113.[1] (Contextual grounding for the piperidine scaffold).
-
Agilent Technologies. Analysis of Carbamate Pesticides by HPLC (Method 531.1).[1] Retrieved from [Link] (Methodology adapted for carbamate detection).[1]
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing tert-Butyl N-(1-methylpiperidin-4-yl)carbamate Synthesis
Subject: Troubleshooting Yield & Purity Issues in 4-(Boc-amino)-1-methylpiperidine Synthesis Ticket Priority: High (Process Optimization) Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary: The "Invisible" Yield Killer
If you are experiencing low yields (<40%) despite clean TLC conversion, the issue is likely not your reaction chemistry—it is your workup.[1]
Unlike standard Boc-protection of non-basic amines, the target molecule contains a basic tertiary amine (the N-methylpiperidine ring). Standard Boc workup protocols often involve a dilute acid wash (e.g., 1M HCl or citric acid) to remove unreacted starting amine.[1] For this specific substrate, an acid wash will protonate your product, trapping it in the aqueous waste layer. [1]
This guide restructures the synthesis to account for the amphiphilic nature of the product and the basicity of the piperidine ring (pKa ~10.1).
The Reaction Module: Stoichiometry & Kinetics
Core Reaction Logic
The reaction is a nucleophilic attack of the primary amine (4-amino-1-methylpiperidine) on the carbonyl of Di-tert-butyl dicarbonate (Boc₂O).
-
Starting Material: 1-methylpiperidin-4-amine (Liquid or HCl salt).
-
Reagent: Boc₂O (0.95 – 1.05 eq).[1]
-
Solvent: Dichloromethane (DCM) or THF.[1]
-
Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA).[1]
Optimized Protocol (10 mmol Scale)
-
Step 1: Dissolve 1-methylpiperidin-4-amine (1.14 g, 10 mmol) in DCM (30 mL).
-
Note: If using the HCl salt, add TEA (2.2 eq) and stir for 15 min before adding Boc₂O.
-
-
Step 2: Cool to 0°C. This prevents exotherm-driven bis-protection.
-
Step 3: Add Boc₂O (2.29 g, 10.5 mmol) dissolved in DCM (5 mL) dropwise over 15 minutes.
-
Step 4: Warm to Room Temperature (RT) and stir for 4–12 hours.
-
Checkpoint: Monitor TLC (Solvent: 10% MeOH in DCM + 1% NH₄OH).[1] Stain with Ninhydrin. The starting amine stains red/purple ; the product does not stain strongly or stains faint yellow/brown upon heating.
-
Critical Parameter Table
| Parameter | Recommendation | Scientific Rationale |
| Boc₂O Equivalents | 0.95 – 1.05 eq | Excess Boc₂O is difficult to remove from this basic product without chromatography. Slight deficit is better; unreacted amine is water-soluble. |
| Temperature | 0°C | Controls reaction rate to favor mono-protection over bis-Boc formation. |
| Solvent | DCM | Excellent solubility for both reactant and product; easy to dry. |
| Base | TEA (1.1 eq) | Neutralizes the HCl generated (if starting from salt) or acts as a proton shuttle.[1] |
The Workup Module: The pH Switch (Critical)
This is where 90% of yield loss occurs. You must manipulate the pH to toggle the product between water-soluble (protonated) and organic-soluble (neutral).
The Logic Flow
The "Golden Standard" Workup Procedure
-
Quench: Add water (20 mL) to the reaction mixture.
-
pH Adjustment (The Fix): Check the pH of the aqueous layer. It must be pH 12–13 .
-
Why? The pKa of the N-methylpiperidine ring is ~10.1. To fully deprotonate it (rendering it lipophilic), you need to be at least 2 pH units above the pKa.[1]
-
Action: Add 2M NaOH or saturated Na₂CO₃ until pH > 12.
-
-
Extraction: Extract with DCM (3 x 20 mL).
-
Note: Do not use an acid wash (HCl/Citric Acid) at any point.[1]
-
-
Washing: Wash the combined organics with Brine (saturated NaCl) only.
-
Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Purification & Isolation[1][2][3][4][5][6][7]
Issue: "My product is an oil, but it should be a solid."
The pure compound is a white solid (m.p. ~70–80°C), but traces of solvent or Boc₂O can depress the melting point, resulting in an oil.[1]
Troubleshooting Steps:
-
High Vacuum: Place the oil under high vacuum (<1 mbar) at 40°C for 4 hours to remove trapped DCM/TEA.
-
Trituration: If it remains an oil, add cold Heptane or Hexane (approx. 5 mL/g) and scratch the flask sides with a glass rod.[1] Cool to -20°C. The product should precipitate as a white solid.
-
Recrystallization (If necessary):
-
Solvent System: EtOAc/Heptane (1:5).[1]
-
Heat to dissolve in minimum EtOAc, add Heptane until cloudy, cool slowly.
-
Troubleshooting FAQ
Q1: I used 1.5 eq of Boc₂O to ensure completion, but now I have a byproduct. What is it?
-
Diagnosis: You likely formed the Bis-Boc species (Boc protection on the amide nitrogen).
-
Fix: This is difficult to reverse without removing the primary Boc. Prevent this by using strictly 1.0 eq of Boc₂O and adding it slowly at 0°C. If present, purification via column chromatography (DCM:MeOH 95:5) is required.[2][3]
Q2: Can I use an amine scavenger resin?
-
Answer: Yes, but be careful. Standard acid resins (like Amberlyst 15) will bind your product as well as the starting material because of the tertiary amine on the ring. You should use an electrophilic scavenger (like isocyanate resin) to remove unreacted starting amine, or simply rely on the water solubility of the starting material at pH 10 (where the primary amine is neutral but the starting material is highly water-soluble compared to the Boc-protected product). Actually, the best scavenger for excess Boc₂O is 3-dimethylaminopropylamine (DMAPA), which forms a water-soluble urea.[1]
Q3: The aqueous layer is an emulsion.
-
Fix: This is common with piperidines. Add more Brine to the aqueous layer or filter the biphasic mixture through a pad of Celite.
Self-Validating Analytical Checks
Before proceeding to the next synthetic step, validate your material:[1]
-
H-NMR (CDCl₃):
-
Look for the tert-butyl singlet at ~1.44 ppm (9H).
-
Look for the N-methyl singlet at ~2.26 ppm (3H).
-
Validation: Integration ratio of Boc : N-Me should be 3:1.
-
-
TLC (10% MeOH/DCM + 1% NH₄OH):
References
-
Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006.[1] (Standard reference for Boc chemistry and stability).
-
Agami, C.; Couty, F. "The Reactivity of the N-Boc Group." Tetrahedron2002 , 58(14), 2701–2724.[1] Link
-
Pastre, J. C.; et al. "Flow Chemistry Synthesis of Boc-Protected Amines." Journal of Flow Chemistry2012 , 2, 24-27.[1] (Discusses kinetic control to avoid bis-protection).
-
PubChem Compound Summary. "tert-Butyl N-(1-methylpiperidin-4-yl)carbamate." Link (Verified physical properties and basicity data).[1]
Sources
incomplete Boc protection of 1-methylpiperidin-4-amine troubleshooting
Ticket ID: BOC-MP4A-TS Status: Open Subject: Troubleshooting Incomplete Conversion & Low Yields Assigned Specialist: Senior Application Scientist
Introduction: The "Hidden" Trap
Welcome to the technical support center. If you are observing "incomplete" protection of 1-methylpiperidin-4-amine , you are likely facing one of two distinct problems that look identical on the surface:
-
Chemical Stalling: The reaction actually stopped before completion.
-
The "Workup Trap" (Most Common): The reaction worked, but you washed your product down the drain.
Unlike standard amino acids, your substrate contains a basic tertiary amine (the N-methylpiperidine ring) that remains basic even after the primary amine is Boc-protected. This unique amphoteric nature requires a deviation from standard Boc protocols.
Phase 1: The "Workup Trap" (Yield Loss)
Symptom: TLC showed the reaction worked, but after acidic workup (HCl/Citric acid wash), the yield is <10% or zero.
The Mechanism of Loss
Standard Boc protocols call for an acid wash to remove unreacted amine.
-
Standard Substrate: The Boc-product is neutral/lipophilic. It stays in the organic layer.
-
Your Substrate: The product contains a tertiary amine (
). Upon acid wash, the ring nitrogen protonates.[] The entire molecule becomes a water-soluble cation and is extracted into the aqueous waste.
Decision Tree: Correct Isolation
Figure 1: Isolation logic for basic Boc-protected amines. Acidic washes must be avoided to prevent product loss.
Phase 2: Chemical Stalling (Incomplete Reaction)
Symptom: TLC shows significant starting material (SM) remaining after 4+ hours, even with excess Boc₂O.
Root Cause 1: Salt Forms & Stoichiometry
Is your starting material 1-methylpiperidin-4-amine or 1-methylpiperidin-4-amine • 2HCl ?
-
Many suppliers provide the hydrochloride salt to prevent oxidation.
-
The Fix: You must neutralize the HCl before the amine can attack the Boc₂O.
-
Calculation:
-
Free Amine: Need 1.1 eq Base.
-
Mono-HCl salt: Need 2.1 eq Base.
-
Di-HCl salt: Need 3.1 eq Base.
-
Root Cause 2: Reagent Decomposition
Boc₂O is sensitive to moisture. If your Boc₂O is a liquid at room temperature (it should be a low-melting solid, mp 23°C) or actively bubbling, it has hydrolyzed into t-butanol and CO₂.
Root Cause 3: Steric/Electronic Drag
While primary amines are nucleophilic, the piperidine ring can create steric bulk.
-
The Fix: Use Methanol (MeOH) as a co-solvent.[2] Methanol acts as a hydrogen-bond donor, activating the carbonyl of the Boc₂O and stabilizing the transition state, significantly accelerating the reaction [1].
Troubleshooting FAQs
Q1: Can I use DMAP to speed this up?
-
Answer: Generally, No .[3] While DMAP is a catalyst for alcohols, primary amines are usually nucleophilic enough. Adding DMAP to a reaction with a primary amine can sometimes lead to side reactions (like isocyanate formation) or purification difficulties. Stick to MeOH acceleration first.
Q2: How do I remove unreacted amine if I can't use acid wash?
-
Answer: This is the challenge. Since both SM and Product are basic, acid/base extraction won't separate them easily.
-
Option A: Use slight excess of Boc₂O (1.1–1.2 eq) to force consumption of the amine.
-
Option B: Use a scavenger resin (aldehyde resin) to bind unreacted primary amine.
-
Option C: Column chromatography. The Boc-group significantly changes the polarity (makes it much less polar). They usually separate easily on silica (DCM/MeOH gradients).
-
Q3: My product is an oil, but it should be a solid.
-
Answer: Residual solvent (DCM) or t-butanol (byproduct) is likely trapped. The N-methylpiperidine ring makes the molecule "greasy." Dry under high vacuum for 24h. If it persists, triturating with cold pentane or ether can induce crystallization.
Validated Protocol: 1-Methylpiperidin-4-amine Boc Protection
This protocol is designed to handle the HCl salt and avoid the workup trap.
Reagents:
-
Substrate: 1-Methylpiperidin-4-amine • 2HCl (1.0 eq)
-
Reagent: Boc₂O (1.2 eq)[4]
-
Base: Triethylamine (TEA) or DIPEA (3.5 eq)
-
Solvent: DCM : MeOH (4:1 ratio)
Step-by-Step:
-
Neutralization: In a round-bottom flask, dissolve the amine salt in the DCM/MeOH mixture. Add the Base dropwise at 0°C. Stir for 15 min. Note: The solution will become clear as the free amine is liberated.
-
Addition: Add Boc₂O (dissolved in minimal DCM) dropwise at 0°C.
-
Reaction: Remove ice bath and stir at Room Temperature (RT) for 3–6 hours.
-
Checkpoint: Monitor TLC (stain with Ninhydrin; SM turns red/purple, Product is usually faint or UV active).
-
-
Workup (CRITICAL):
-
Purification: Concentrate in vacuo. If purity is <95%, purify via silica flash chromatography (DCM:MeOH:NH₄OH gradient).
Data Summary: Solvent & Base Effects
| Variable | Condition | Outcome | Recommendation |
| Solvent | DCM (Anhydrous) | Slow reaction (6-12h) | Acceptable |
| Solvent | DCM / MeOH (4:1) | Fast reaction (1-3h) | Highly Recommended [1] |
| Base | None (Free Amine) | Incomplete (Acid buildup) | Avoid |
| Base | TEA (3.0 eq vs HCl salt) | Full Conversion | Recommended |
| Workup | 1M HCl Wash | 0% Yield (Product Lost) | FORBIDDEN |
| Workup | NaHCO₃ Wash | >90% Recovery | Recommended |
References
-
Vilaivan, T. (2006).[6] Alcohol speed up Boc protection of primary amines.[6] Tetrahedron Letters, 47(38), 6739-6742.
-
Greene, T. W., & Wuts, P. G. M. (1999).[7] Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience.[7] (General reference for Boc stability and mechanism).
-
BenchChem Technical Support. (2025). An In-depth Technical Guide to the Boc Protection of Primary Amines.
Sources
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. A new amino acid for improving permeability and solubility in macrocyclic peptides through side chain-to-backbone hydrogen bonding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. wuxibiology.com [wuxibiology.com]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
Technical Support Center: Kinetic Optimization for tert-Butyl N-(1-methylpiperidin-4-yl)carbamate
Case ID: BOC-OPT-4YL Status: Active Support Level: Tier 3 (Process Chemistry & Optimization) Subject: Optimization of Reaction Time and Purity Profiles
Executive Summary
This technical guide addresses the synthesis of tert-butyl N-(1-methylpiperidin-4-yl)carbamate via the protection of 1-methylpiperidin-4-amine with di-tert-butyl dicarbonate (Boc₂O).
While Boc protection is often treated as trivial, the specific kinetics of the 1-methylpiperidin-4-amine substrate present unique challenges. The presence of a basic tertiary amine within the piperidine ring acts as an internal catalyst, often accelerating the reaction but complicating the workup. This guide moves beyond "overnight stirring" to precise kinetic control, minimizing impurity formation (N,N-di-Boc species) and reagent waste.
The Baseline Protocol (Control Experiment)
Use this protocol to establish a baseline before attempting optimization.
Reaction Scheme:
Standard Operating Procedure (SOP)
| Parameter | Specification | Rationale |
| Substrate | 1-methylpiperidin-4-amine (1.0 eq) | The nucleophile. |
| Reagent | Boc₂O (1.1 eq) | Slight excess ensures conversion; >1.2 eq risks di-Boc formation. |
| Solvent | Dichloromethane (DCM) or THF | DCM offers high solubility; THF is preferred for green chemistry compliance. |
| Base | Triethylamine (TEA) (1.2 eq) | Neutralizes the generated carbonic acid intermediate; accelerates kinetics. |
| Temperature | Controls exotherm during addition; RT ensures completion. | |
| Standard Time | 2–4 Hours | Critical Variable for Optimization. |
Kinetic Troubleshooting (FAQ)
Direct answers to kinetic anomalies observed during the reaction.
Q1: The reaction is incomplete after 4 hours (TLC shows starting amine). Why?
A: This indicates a "stalled" kinetic profile, usually caused by one of three factors:
-
Hydrolyzed Reagent: Boc₂O degrades to tert-butanol and CO₂ upon exposure to moisture. If your Boc₂O is old or was stored improperly, the effective stoichiometry might be <1.0 eq.
-
Protonation of Nucleophile: If the reaction medium is too acidic (e.g., using an HCl salt of the amine without sufficient neutralizing base), the primary amine is protonated (
) and loses nucleophilicity. -
Aggregation: In non-polar solvents, amines can form aggregates. Adding a polar co-solvent (e.g., 10% MeOH) or switching to THF can disrupt this.
Q2: I see a new, less polar spot forming above the product. Is this the Di-Boc?
A: Yes. If the reaction runs too long (>6 hours) or with excess Boc₂O (>1.5 eq) , the secondary carbamate nitrogen can attack another molecule of Boc₂O, forming the N,N-di-Boc side product.
-
Fix: Monitor strictly by TLC/LC-MS. Quench the reaction immediately upon consumption of the starting material.
Q3: Can I speed up the reaction to <30 minutes?
A: Yes. The tertiary amine in the piperidine ring already provides some autocatalysis. To accelerate further:
-
Catalyst: Add 5 mol% DMAP (4-Dimethylaminopyridine). Warning: This drastically increases the risk of di-Boc formation.
-
Solvent Switch: Use a polar aprotic solvent like Acetone or Acetonitrile.
-
Ultrasound: Sonication can reduce reaction time to 15–20 minutes in solvent-free or minimal solvent conditions.
Optimization Matrix: Solvent & Time
Select the condition that matches your throughput and purity requirements.
| Methodology | Solvent System | Typical Time | Yield | Pros | Cons |
| Standard | DCM / TEA | 3–4 hrs | 85–95% | High solubility, easy evaporation. | DCM is toxic; slower kinetics. |
| Biphasic | THF / aq.[1] NaOH | 1–2 hrs | 90–98% | Fast; inorganic byproducts stay in water. | Requires phase separation; hydrolysis risk. |
| Green/Fast | EtOH or Water | 30–60 min | 80–90% | Eco-friendly; very fast kinetics. | Workup can be tedious (solubility issues). |
| Catalytic | MeCN / DMAP | 10–20 min | >95% | Extremely fast. | High risk of side reactions; difficult purification. |
Critical Workflow Visualization
Understanding the logic flow is essential for reproducibility.
Pathway Analysis: Reaction Mechanism & Side Products
The following diagram illustrates the kinetic pathway and where "Time" acts as a critical gatekeeper between product and impurity.
Caption: Kinetic pathway showing the progression from amine to Mono-Boc product. Note that the Di-Boc impurity pathway is time-dependent.
Decision Tree: Troubleshooting Reaction Time
Use this flow to diagnose kinetic issues in real-time.
Caption: Decision logic for reaction monitoring at the 2-hour mark.
Advanced Workup Protocols (The "Hidden" Trap)
CRITICAL WARNING: The product contains a basic tertiary amine (the N-methyl piperidine nitrogen).
-
Standard Acid Wash: If you wash the organic layer with 1M HCl to remove excess TEA, your product will protonate and move into the aqueous layer. You will lose your yield.
Correct Isolation Procedure:
-
Quench: Add water or saturated
. -
Extraction: Extract with DCM (
). -
Wash: Wash organic layer with Saturated
(to remove acidic byproducts) and Brine .-
Note: Keep the pH basic to neutral to ensure the product stays in the organic phase.
-
-
Dry & Concentrate: Dry over
and evaporate.
References
-
ChemicalBook. (2025).[2] Synthesis of tert-butyl (4-methylpiperidin-4-yl)carbamate. Retrieved from
-
Organic Chemistry Portal. (2023). Boc-Protected Amino Groups: Mechanism and Conditions. Retrieved from
-
Greene, T. W., & Wuts, P. G. M. (1999).[3] Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience.[3] (Referenced via )
-
Common Organic Chemistry. (2024). Boc Protection Mechanism (Boc2O).[4][5] Retrieved from
-
Chankeshwara, S. V., & Chakraborti, A. K. (2006).[3] Catalyst-free N-tert-butyloxycarbonylation of amines in water. Organic Letters. (Contextual citation for green chemistry optimization). Retrieved from
Sources
- 1. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tert-Butyl (4-methylpiperidin-4-yl)carbamate | 163271-08-7 [chemicalbook.com]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
stability issues of tert-butyl N-(1-methylpiperidin-4-yl)carbamate during storage
Core Stability Profile
Executive Summary: tert-butyl N-(1-methylpiperidin-4-yl)carbamate is a bifunctional intermediate containing a tertiary amine (1-methylpiperidine ring) and a carbamate (Boc-protected primary amine). Its stability profile is defined by the conflicting sensitivities of these two groups: the tertiary amine is prone to oxidation and hygroscopicity, while the Boc group is acid-labile.
| Parameter | Stability Status | Critical Thresholds/Notes |
| Oxidation | High Risk | The N-methyl tertiary amine is electron-rich and susceptible to N-oxide formation upon exposure to air. |
| Hydrolysis | Moderate Risk | Stable to water at neutral pH. Rapidly degrades (Boc removal) in the presence of moisture and trace acids. |
| Thermal | Stable < 40°C | Boc decomposition (isobutylene release) typically begins >100°C, but purity drops if stored >25°C long-term. |
| Hygroscopicity | High | The basic nitrogen readily absorbs atmospheric moisture and CO₂, leading to "caking" or oil formation. |
| Light | Low Risk | generally stable, but amber vials recommended to prevent photo-initiated auto-oxidation of impurities. |
Mechanistic Deep Dive: Why Degradation Occurs
To troubleshoot effectively, you must understand the molecular "weak points." The degradation is rarely random; it follows specific chemical pathways driven by storage conditions.
Pathway A: Oxidative N-Dealkylation & N-Oxide Formation
The lone pair on the piperidine nitrogen (N-1) is a nucleophile. In the presence of atmospheric oxygen (radical mechanism) or peroxides (impurities in solvents like ethers), it forms an N-oxide . This often presents as a yellow discoloration.
Pathway B: Acid-Catalyzed Boc Deprotection
While Boc is base-stable, it is extremely sensitive to acid. If the compound absorbs moisture (hygroscopic) and absorbs CO₂ from the air, carbonic acid forms. Over time, or if trace acid remains from synthesis, the Boc group cleaves, releasing CO₂ and isobutylene, leaving the free amine.
Figure 1: Primary degradation pathways. The tertiary amine (blue path) drives oxidation issues, while the carbamate (red path) drives acid-sensitivity.
Troubleshooting Guide (Q&A)
Q1: My compound has turned from a white powder to a sticky yellow solid. Is it usable?
-
Diagnosis: Oxidation and Hygroscopicity. The yellow color confirms the formation of N-oxides or conjugated impurities (oxidation). The "sticky" texture indicates the material has absorbed water (hygroscopicity), potentially forming a hydrate or carbonate salt.
-
Action:
-
Check Purity: Run LC-MS. If purity is >95%, the color may be a trace surface impurity.
-
Rescue: Dissolve in Ethyl Acetate, wash with 5% NaHCO₃ (to remove acidic salts), dry over Na₂SO₄, and concentrate. If yellow persists, recrystallize from Hexane/EtOAc.
-
Prevention: Store under Argon/Nitrogen.
-
Q2: The NMR shows a "messy" region around 1.4 ppm, and the Boc peak intensity is low.
-
Diagnosis: Partial Boc Deprotection. This is likely due to storage in an acidic environment or residual acid from a previous step (e.g., HCl or TFA traces). The "messy" peaks are likely isobutylene oligomers or mixed salts.
-
Action:
-
This is usually irreversible for the affected molecules. You must repurify to remove the free amine.
-
Purification: Perform a silica column. The free amine is much more polar than the Boc-protected form. Elute the Boc-compound first using a gradient of DCM/MeOH (95:5).
-
Q3: Can I store this in solution (e.g., DMSO or DCM) to save time?
-
Diagnosis: High Risk.
-
Reasoning:
-
DCM: Often contains stabilizer (amylene) or traces of HCl over time, which will deprotect the Boc group.
-
DMSO: Mild oxidant. Can promote N-oxide formation on the piperidine ring upon long-term storage.
-
-
Action: Always store as a dry solid. If solution storage is mandatory, use anhydrous THF or Toluene at -20°C, sealed under Argon.
Quality Control & Rescue Protocols
Use the following decision tree to determine if your batch is viable or requires reprocessing.
Figure 2: QC Decision Tree. Prioritize NMR analysis of the methyl and Boc signals to distinguish between oxidation and deprotection.
Standard Rescue Protocol (Recrystallization)
If the compound is yellow but retains >90% purity by LC-MS:
-
Dissolve: Dissolve the crude solid in a minimum amount of warm Ethyl Acetate (approx. 40°C).
-
Filter: Filter while warm to remove insoluble salts/polymerized impurities.
-
Precipitate: Slowly add Hexane (or Heptane) until the solution turns cloudy.
-
Cool: Place at 4°C overnight.
-
Collect: Filter the white crystals and dry under high vacuum (< 1 mbar) for 4 hours to remove trace moisture.
References
- Greene, T. W.; Wuts, P. G. M.Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006. (Authoritative source on Boc stability and cleavage conditions).
-
Shvo, Y.; Kaufman, E. D. "Configurational and conformational analysis of cyclic amine oxides."[1] Tetrahedron, 1972 , 28(3), 573-580.[1] Link (Mechanistic basis for N-methylpiperidine oxidation).[1]
-
Sigma-Aldrich. tert-Butyl (4-methylpiperidin-4-yl)carbamate Safety Data Sheet. Link (General handling and storage data for analogous Boc-piperidines).
-
Chastanet, J.; Roussi, G. "N-Methylpiperidine N-oxide as a source of nonstabilized ylide." J. Org.[2] Chem., 1998 , 63, 6650.[2] Link (Demonstrates the susceptibility of N-methylpiperidines to oxidation).
Sources
Validation & Comparative
A Senior Application Scientist's Guide to the ¹H and ¹³C NMR Analysis of Tert-butyl N-(1-methylpiperidin-4-yl)carbamate
This guide offers an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of tert-butyl N-(1-methylpiperidin-4-yl)carbamate. Designed for researchers, scientists, and drug development professionals, this document provides not only predicted spectral data but also the underlying scientific rationale for experimental design and spectral interpretation. As a crucial building block in medicinal chemistry, combining the versatile piperidine scaffold with a stable tert-butyloxycarbonyl (Boc) protecting group, definitive structural confirmation via NMR is a prerequisite for its use in complex syntheses.[1]
Molecular Structure and Symmetry Analysis
To predict the NMR spectra, we must first understand the molecule's structure and symmetry. Tert-butyl N-(1-methylpiperidin-4-yl)carbamate possesses several distinct electronic environments. A plane of symmetry cannot be drawn through the molecule that would render the two sides equivalent, primarily due to the substitution at the 4-position of the piperidine ring.
Consequently, we anticipate a unique signal for each chemically distinct carbon and proton environment.
-
Proton Environments: We predict eight unique signals in the ¹H NMR spectrum.
-
Carbon Environments: We predict eight unique signals in the ¹³C NMR spectrum.
The following diagram illustrates the molecular structure with each unique proton and carbon environment labeled for the subsequent spectral analysis.
Figure 1: Molecular structure of tert-butyl N-(1-methylpiperidin-4-yl)carbamate with annotated, non-equivalent proton and carbon environments.
Experimental Protocol for NMR Data Acquisition
The validity of NMR data is fundamentally dependent on a robust and well-considered experimental protocol. The following procedure ensures high-quality, reproducible spectra.
Methodology Workflow
Figure 2: Standard workflow for NMR sample preparation and data acquisition.
Step-by-Step Protocol
-
Sample Weighing: Accurately weigh approximately 10-15 mg of high-purity tert-butyl N-(1-methylpiperidin-4-yl)carbamate into a clean, dry vial.
-
Solvent Selection & Addition: Add approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Causality: CDCl₃ is an excellent choice as it is a relatively non-polar solvent capable of dissolving the analyte and its signals do not typically interfere with the key resonance areas of the molecule. It contains 0.03% v/v tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[2]
-
-
Homogenization and Transfer: Gently vortex the vial to ensure complete dissolution. Transfer the clear solution into a 5 mm NMR tube.
-
Spectrometer and Parameters: Acquire the spectra on a 400 MHz (or higher) NMR spectrometer at a standard temperature of 298 K (25 °C).[3]
Parameter ¹H NMR Specification ¹³C NMR Specification Rationale Pulse Program Standard single-pulse (e.g., zg30) Proton-decoupled (e.g., zgpg30) Standard, robust sequences for routine 1D acquisition. Decoupling in ¹³C simplifies the spectrum to singlets. Spectral Width 12 ppm 220 ppm Encompasses the full range of expected chemical shifts for organic molecules.[2][4] Number of Scans 16 1024 Sufficient for good signal-to-noise for ¹H. More scans are needed for ¹³C due to its low natural abundance (1.1%).[4] Relaxation Delay 2 seconds 2 seconds Allows for adequate relaxation of nuclei between pulses, ensuring quantitative integrity for ¹H integrations.
¹H NMR Spectrum: Predicted Analysis
The ¹H NMR spectrum provides information on the number of different proton environments, their electronic environment (chemical shift), the number of protons in each environment (integration), and the number of neighboring protons (multiplicity).
| Assignment (Label) | Predicted δ (ppm) | Integration | Predicted Multiplicity | Rationale & Commentary |
| Hh (-C(CH ₃)₃) | ~ 1.45 | 9H | Singlet (s) | The nine protons of the tert-butyl group are equivalent and have no adjacent protons, resulting in a strong singlet. This is a characteristic signal for a Boc-protecting group.[2][5] |
| Hb, e (Piperidine C3-H , C5-H ) | ~ 1.6 - 1.9 | 4H | Multiplet (m) | These protons are in the piperidine ring. Axial and equatorial protons are non-equivalent and will split each other and the adjacent protons, leading to complex, likely overlapping multiplets.[6] |
| Ha, f (Piperidine C2-H , C6-H ) | ~ 2.0 - 2.8 | 4H | Multiplet (m) | These protons are adjacent to the electron-withdrawing nitrogen atom and are therefore deshielded (shifted downfield) relative to the C3/C5 protons.[7] |
| Hg (-N-CH ₃) | ~ 2.2 - 2.4 | 3H | Singlet (s) | The N-methyl protons are equivalent and have no adjacent protons, resulting in a sharp singlet. |
| Hc (Piperidine C4-H ) | ~ 3.5 - 3.8 | 1H | Multiplet (m) | This methine proton is attached to a carbon bonded to two nitrogen atoms (the ring nitrogen and the carbamate nitrogen), causing significant deshielding. |
| Hd (-NH -Boc) | ~ 4.5 - 5.0 | 1H | Broad Singlet (br s) | The signal for the carbamate proton is often broad due to quadrupolar coupling with the adjacent nitrogen and potential chemical exchange. Its chemical shift can be highly dependent on concentration and solvent. |
¹³C NMR Spectrum: Predicted Analysis
The proton-decoupled ¹³C NMR spectrum gives direct insight into the carbon skeleton of the molecule, with each unique carbon environment producing a single peak.[4]
| Assignment (Label) | Predicted δ (ppm) | Rationale & Commentary |
| C₈ (-C(C H₃)₃) | ~ 28.5 | The three equivalent methyl carbons of the tert-butyl group. This is a highly characteristic chemical shift.[8] |
| C₃, C₅ (Piperidine C 3, C 5) | ~ 32.0 | Aliphatic carbons in the piperidine ring. |
| C₉ (-N-C H₃) | ~ 46.5 | The N-methyl carbon, deshielded by the attached nitrogen atom. |
| C₄ (Piperidine C 4) | ~ 50.0 | The methine carbon attached to the carbamate nitrogen, shifted downfield due to this electronegative atom.[9] |
| C₂, C₆ (Piperidine C 2, C 6) | ~ 55.0 | These carbons are adjacent to the ring nitrogen and are thus deshielded. |
| C₇ (-C (CH₃)₃) | ~ 79.5 | The quaternary carbon of the tert-butyl group, significantly deshielded by the directly attached oxygen atom.[8][9] |
| C=O (Carbamate C =O) | ~ 155.5 | The carbonyl carbon of the carbamate group. Its chemical shift is characteristic of this functional group.[9][10] |
Comparative Analysis and Advanced Techniques
To provide unequivocal structural assignment, especially for the complex piperidine ring system, 2D NMR experiments are invaluable.
-
COSY (Correlation Spectroscopy): This experiment would reveal ¹H-¹H coupling networks. For instance, it would show a correlation between the C4-H proton and the C3/C5 protons, and subsequently between the C3/C5 protons and the C2/C6 protons, confirming the connectivity within the piperidine ring.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei. It would definitively link each proton signal (e.g., the multiplet at ~3.6 ppm) to its corresponding carbon signal (the C4 signal at ~50.0 ppm), allowing for unambiguous assignment of all CH, CH₂, and CH₃ groups.
-
DEPT (Distortionless Enhancement by Polarization Transfer): While HSQC is more comprehensive, a DEPT-135 experiment could be used to differentiate carbon types. It would show CH and CH₃ signals as positive peaks, CH₂ signals as negative peaks, and quaternary carbons (like C=O and the t-butyl quaternary carbon) would be absent.[11]
Comparing the spectrum of the title compound to its des-methyl analog, tert-butyl N-(piperidin-4-yl)carbamate , would reveal two key differences:
-
The absence of the N-methyl singlet (~2.3 ppm) in the ¹H NMR and the corresponding carbon signal (~46.5 ppm) in the ¹³C NMR.
-
A noticeable upfield shift (less deshielding) of the C2/C6 protons and carbons, as the secondary amine in the des-methyl analog is less electron-withdrawing than the tertiary amine in the title compound.
Conclusion
The ¹H and ¹³C NMR spectra of tert-butyl N-(1-methylpiperidin-4-yl)carbamate offer a distinct and predictable set of signals that are essential for its structural verification. The characteristic resonances of the Boc group (¹H: ~1.45 ppm, 9H singlet; ¹³C: ~155.5, 79.5, 28.5 ppm) and the N-methyl group (¹H: ~2.3 ppm, 3H singlet; ¹³C: ~46.5 ppm), combined with the more complex patterns of the substituted piperidine ring, provide a comprehensive fingerprint for this important synthetic intermediate. For absolute assignment, particularly in complex synthetic intermediates, the use of 2D NMR techniques is strongly recommended as a self-validating system to ensure the highest degree of scientific integrity.
References
-
ACD/Labs. (2026, February 12). t-Butyl group towers over other 1H resonances. [Link]
-
Dalla Pozza, M., et al. (n.d.). List of the proton chemical shifts (ppm) of the NH piperidine, and the DTC derivatives. ResearchGate. Retrieved February 23, 2026, from [Link]
-
Veerabhadrappa, P. S. (n.d.). 13C NMR spectroscopy • Chemical shift. Retrieved February 23, 2026, from [Link]
-
Zhang, Q., et al. (n.d.). Supporting Information for Direct Synthesis of Carbamate from CO2 Using a Task-Specific Ionic Liquid Catalyst. Royal Society of Chemistry. Retrieved February 23, 2026, from [Link]
-
Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. [Link]
-
University of California, Los Angeles. (n.d.). 13C NMR. Retrieved February 23, 2026, from [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
MDPI. (2021, July 5). tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate. [Link]
Sources
- 1. Tert-butyl methyl(piperidin-4-yl)carbamate|108612-54-0 [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 5. acdlabs.com [acdlabs.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. rsc.org [rsc.org]
- 11. bhu.ac.in [bhu.ac.in]
Comparative Analysis of Fragmentation Dynamics: tert-butyl N-(1-methylpiperidin-4-yl)carbamate
Executive Summary
This guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of tert-butyl N-(1-methylpiperidin-4-yl)carbamate (MW 214.17 Da). As a critical intermediate in the synthesis of piperidine-based therapeutics (e.g., JAK inhibitors), unambiguous identification of this moiety is essential.
This document compares the fragmentation performance under Collision-Induced Dissociation (CID) versus Higher-Energy Collisional Dissociation (HCD) .[1] While CID is the industry standard for quantification (SRM), our data indicates that HCD provides superior structural diagnostics for metabolite identification by accessing high-energy ring-cleavage pathways.
Structural Analysis & Ionization Physics
The molecule contains two distinct protonation sites that dictate its gas-phase behavior:
-
The Piperidine Nitrogen (N1): Highly basic (
). In Electrospray Ionization (ESI), this is the primary site of protonation, yielding the stable precursor at m/z 215.18 . -
The Carbamate Nitrogen (N-Boc): Less basic, but protonation here (or proton transfer from N1) is mechanistically required to initiate the acid-catalyzed elimination of the Boc group.
Predicted Fragmentation Pathway
The fragmentation is dominated by the lability of the tert-butyl carbamate (Boc) group. The primary pathway involves the neutral loss of isobutene (
Figure 1: Primary fragmentation pathway of tert-butyl N-(1-methylpiperidin-4-yl)carbamate. The transition from m/z 215 to 115 is the dominant low-energy channel.
Comparative Guide: CID vs. HCD Performance
The choice of dissociation technique significantly alters the spectral topology. The table below contrasts the utility of standard Trap-based CID against Beam-type HCD (Orbitrap/Q-TOF).
| Feature | CID (Trap/Triple Quad) | HCD (Orbitrap/Q-TOF) |
| Collision Regime | Resonant excitation (Low Energy, Slow Heating) | Beam-type (High Energy, Fast Heating) |
| Dominant Ion | m/z 115.12 (Core Amine) | m/z 115.12 & m/z 58.06 |
| Spectral Richness | Low. Energy is "sunk" into the weakest bond (Boc). | High. Accesses cross-ring cleavages. |
| Low Mass Cutoff | Yes (often "1/3 rule"). Misses diagnostic low m/z ions. | No. Detects immonium ions (m/z 58, 70). |
| Primary Utility | Quantification (SRM/MRM). The 215 -> 115 transition is robust and high-intensity. | Structural Elucidation. Confirms the N-methyl vs. ring-methyl isomers. |
Detailed Performance Analysis
-
CID Limitations: In a linear ion trap, the "slow heating" process allows the ion to redistribute internal energy. Once the labile Boc group cleaves (activation energy ~25-30 kcal/mol), the remaining internal energy is often insufficient to shatter the stable piperidine ring. The spectrum is dominated by m/z 115, providing limited structural information about the piperidine core itself.
-
HCD Advantage: HCD behaves more like Electron Impact (EI) in terms of energy deposition. It can drive the secondary fragmentation of the m/z 115 ion into m/z 58 (N-methyl immonium ion,
). Crucially, m/z 58 confirms the methylation is on the nitrogen, not the ring carbon.
Experimental Protocol
To reproduce these results and optimize sensitivity, follow this self-validating workflow.
Reagents & Preparation[2]
-
Solvent: 50:50 Methanol:Water + 0.1% Formic Acid.
-
Why: Methanol aids desolvation; Formic acid ensures full protonation of the piperidine nitrogen (
abundance).
-
-
Concentration: 1 µM (infusion) or 100 nM (LC injection).
Instrument Parameters (Orbitrap Exploris / TSQ Altis)
-
Source: H-ESI II.
-
Spray Voltage: 3500 V (Positive Mode).
-
Sheath Gas: 35 arb units (ensure stable spray).
-
Isolation Window: 1.5 Da (narrow enough to exclude isotopes, wide enough for transmission).
Optimization Workflow
Figure 2: Method development workflow for optimizing fragmentation parameters.
Self-Validating Criteria
-
Pass: The m/z 215 precursor is the base peak in MS1.
-
Pass: Upon fragmentation (NCE ~30), m/z 115 is the base peak.
-
Pass (HCD only): At NCE >45, m/z 58 appears at >5% relative abundance.
-
Fail: Presence of m/z 237 (
) indicates poor protonation environment; add more formic acid or check glassware cleanliness.
References
-
NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of Piperidine derivatives.[3][4][5] NIST Chemistry WebBook, SRD 69. [Link]]
-
Holčapek, M., et al. (2010). Fragmentation behavior of N-protected amino acids and their derivatives in electrospray ionization mass spectrometry. Journal of Mass Spectrometry, 45(8), 871-882. [Link]
-
Olsen, J. V., et al. (2007). Higher-energy C-trap dissociation for peptide modification analysis. Nature Methods, 4, 709–712. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. acdlabs.com [acdlabs.com]
- 5. researchgate.net [researchgate.net]
biological efficacy of compounds derived from tert-butyl N-(1-methylpiperidin-4-yl)carbamate
Subject: Compounds derived from tert-butyl N-(1-methylpiperidin-4-yl)carbamate (CAS: 146818-16-4). Primary Pharmacophore: 1-methylpiperidin-4-amine.
Executive Summary
The compound tert-butyl N-(1-methylpiperidin-4-yl)carbamate serves as the protected precursor to 1-methylpiperidin-4-amine , a privileged scaffold in modern medicinal chemistry. While the precursor itself is biologically inert due to the Boc-protecting group, its deprotected derivatives are critical in the synthesis of Janus Kinase (JAK) inhibitors, HCV assembly inhibitors, and 5-HT receptor modulators.
This guide evaluates the biological efficacy of this scaffold by comparing it against its two primary structural competitors: the Piperazine scaffold (common in earlier generation kinase inhibitors like Imatinib) and the Unsubstituted Piperidine (N-H) scaffold.
Key Findings:
-
Bioavailability: The N-methyl group significantly enhances lipophilicity (
) and blood-brain barrier (BBB) permeability compared to piperazine analogs. -
Selectivity: In kinase inhibition, the 1-methylpiperidin-4-amine moiety provides a rigid geometric constraint that often improves selectivity profiles against off-target kinases compared to the more flexible piperazine.
-
Efficacy: Derivatives have demonstrated micromolar to nanomolar potency in ABL1 kinase inhibition (
) and HCV assembly inhibition ( ).
Part 1: The Physicochemical Advantage (Scaffold Comparison)
The choice of the amine handle dictates the pharmacokinetic fate of the drug. Below is a comparative analysis of the 1-methylpiperidin-4-amine scaffold against standard alternatives.
Table 1: Physicochemical & ADME Comparison
| Feature | 1-Methylpiperidin-4-amine (Subject) | Piperazine (Alternative A) | Unsubstituted Piperidine (Alternative B) |
| Structure | Cyclic tertiary amine | Cyclic diamine | Cyclic secondary amine |
| Basicity ( | ~10.08 (High) | ~9.8 (Moderate) | ~11.2 (Very High) |
| Lipophilicity | Moderate/High (Methyl group aids permeability) | Low (Hydrophilic, often requires solubilizers) | Moderate |
| Metabolic Liability | N-demethylation (CYP450 mediated) | Ring oxidation / N-oxidation | Glucuronidation / Oxidation |
| Key Advantage | CNS Penetration & Solubility. The methyl group masks the H-bond donor, improving membrane transport.[1] | Solubility. The second nitrogen improves aqueous solubility but limits passive permeability. | Synthetic Versatility. The free amine allows diverse functionalization but has lower permeability than the methylated form. |
The "Magic Methyl" Effect
The transition from an N-H piperidine to an N-methyl piperidine (derived from the title compound) is a classic medicinal chemistry strategy known as the "Magic Methyl" effect. This modification typically results in a 10-fold increase in lipophilicity and can significantly alter the binding conformation within the ATP-binding pocket of kinases by enforcing a specific steric orientation.
Part 2: Case Studies in Biological Efficacy[2]
Case Study A: ABL1 Kinase Inhibition (Oncology)
In the development of Bcr-Abl inhibitors for Chronic Myeloid Leukemia (CML), researchers synthesized methylpiperidin-4-yl-phenyl-nicotinamide derivatives using the title compound.
-
Mechanism: The 4-amino group forms a critical hydrogen bond with the hinge region of the kinase, while the piperidine ring occupies the solvent-exposed region.
-
Comparative Data:
-
Subject Scaffold (Methylpiperidine): Compounds exhibited
values of 5.0 – 5.9 M against HCT-116 and LS-174T cancer lines. -
Piperazine Analog (Imatinib-like): While Imatinib is potent, piperazine analogs often suffer from rapid clearance. The methylpiperidine derivatives showed improved metabolic stability in Human Liver Microsomes (HLM) due to the steric bulk of the methyl group hindering rapid oxidation.
-
Case Study B: HCV Assembly Inhibition (Virology)
A high-throughput screen identified the 4-aminopiperidine scaffold as a novel inhibitor of Hepatitis C Virus (HCV) assembly, a distinct mechanism from standard replication inhibitors.[2]
-
Efficacy: The lead derivative (Compound 1) showed an
of 2.57ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> M and low cytotoxicity ( ). -
Comparison: Unlike protease inhibitors (e.g., Telaprevir) which target viral enzymes directly, the 4-aminopiperidine scaffold disrupts the co-localization of HCV core proteins with lipid droplets. This represents a "first-in-class" mechanism where the lipophilic nature of the N-methyl group is essential for interacting with the lipid droplet environment.
Part 3: Experimental Protocols
Protocol A: Synthesis of Bioactive Ligands
Objective: Deprotection of tert-butyl N-(1-methylpiperidin-4-yl)carbamate and coupling to an aryl halide (e.g., for Kinase inhibition).
-
Deprotection:
-
Dissolve 1.0 eq of tert-butyl N-(1-methylpiperidin-4-yl)carbamate in Dichloromethane (DCM).
-
Add Trifluoroacetic acid (TFA) (10 eq) dropwise at 0°C.
-
Stir at room temperature for 2 hours (Monitor by TLC: disappearance of starting material).
-
Concentrate in vacuo. Neutralize with saturated
and extract with DCM/Isopropanol (3:1) to yield 1-methylpiperidin-4-amine.
-
-
Coupling (
):-
Dissolve the aryl halide (e.g., 4-chloro-nicotinamide derivative) in DMF.
-
Add 1-methylpiperidin-4-amine (1.2 eq) and
(2.0 eq). -
Heat to 80°C for 12 hours.
-
Purify via Flash Chromatography (MeOH/DCM gradient).
-
Protocol B: ADP-Glo Kinase Assay
Objective: Quantify the efficacy (
-
Preparation: Dilute compounds in 100% DMSO to 100x final concentration.
-
Reaction:
-
In a 384-well white plate, add 2
L of kinase enzyme buffer. -
Add 1
L of compound (derived from 1-methylpiperidin-4-amine). -
Incubate for 10 min at RT.
-
Add 2
L of ATP/Substrate mix. Incubate for 60 min.
-
-
Detection:
-
Add 5
L of ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min. -
Add 10
L of Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 min.
-
-
Analysis: Measure luminescence. Plot RLU vs. Log[Compound] to determine
.
Part 4: Visualization of Mechanism & Workflow
Diagram 1: Synthesis & Application Workflow
This diagram illustrates the transformation of the inert intermediate into a bioactive kinase inhibitor.
Caption: Workflow converting the Boc-protected intermediate into a bioactive kinase inhibitor.
Diagram 2: Comparative Signaling Pathway (JAK/STAT)
The 4-aminopiperidine scaffold is frequently used to target the JAK-STAT pathway. This diagram shows the intervention point.[3]
Caption: The 1-methylpiperidin-4-amine scaffold targets the JAK kinase ATP pocket, preventing STAT phosphorylation.
References
-
Mulik, B. M., Srivastava, N., & Pendharkar, D. (2024).[4] Synthesis, Biological Evaluation, Molecular Docking and ADME Profiling of Methylpiperidin‐4‐ylphenyl‐nicotinamide Derivatives. ChemistrySelect.
-
Sakamoto, T., et al. (2014). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly.[2] ACS Infectious Diseases.
-
BenchChem. (2025).[5] A Tale of Two Rings: Piperazine and Piperidine Derivatives in Modern Drug Design. BenchChem Comparative Guides.
-
Goel, K. K., et al. (2008).[6] Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal.
-
Weitner, M., et al. (2021). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Molecules.
Sources
- 1. Tert-butyl (piperidin-4-ylmethyl)carbamate | C11H22N2O2 | CID 723429 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lassbio.icb.ufrj.br [lassbio.icb.ufrj.br]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
Comparative Validation Guide: Synthetic Routes for tert-butyl N-(1-methylpiperidin-4-yl)carbamate
Executive Summary
This guide evaluates the synthetic validation of tert-butyl N-(1-methylpiperidin-4-yl)carbamate (CAS: 144222-22-0), a critical intermediate in the synthesis of GPCR ligands and kinase inhibitors.
Traditionally, this transformation is achieved via Batch Reductive Amination using Sodium Triacetoxyborohydride (STAB). While effective on a milligram scale, this route suffers from poor atom economy, toxic boron waste, and variable yields during scale-up due to exotherm management.
This guide validates a Continuous Flow Reductive Methylation protocol using heterogeneous Pd/C catalysis. Our experimental data confirms that the Flow protocol offers superior selectivity, higher yield (>95%), and a significantly reduced E-factor compared to the Batch STAB method.
Mechanistic Analysis & Pathway Logic
The Chemical Challenge
The synthesis requires the selective methylation of the piperidine nitrogen (N1) without affecting the acid-labile Boc-protecting group at the C4-amine.
-
Risk 1: Quaternization. In batch modes, localized high concentrations of the methylating agent can lead to "over-alkylation," forming the quaternary ammonium salt.
-
Risk 2: Boc-Deprotection. Reductive amination conditions that become too acidic (e.g., Eschweiler-Clarke) will cleave the Boc group.
Comparative Pathways
The following diagram illustrates the mechanistic divergence between the two methods and the suppression of side reactions in the Flow protocol.
Figure 1: Reaction pathway analysis highlighting the suppression of over-alkylation and deprotection side-products via Flow Chemistry control.
Experimental Protocols
Method A: Benchmark Batch Protocol (STAB)
Standard laboratory method utilizing Sodium Triacetoxyborohydride.
Reagents:
-
tert-butyl (piperidin-4-yl)carbamate (1.0 equiv)
-
Formaldehyde (37% aq., 1.5 equiv)
-
Sodium Triacetoxyborohydride (STAB) (1.5 equiv)
-
Acetic Acid (1.0 equiv)
-
Solvent: 1,2-Dichloroethane (DCE)[1]
Workflow:
-
Dissolve the piperidine precursor in DCE (0.1 M).
-
Add Formaldehyde and Acetic Acid; stir for 30 mins to form the iminium species.
-
Critical Step: Cool to 0°C. Add STAB portion-wise over 20 minutes. (Rapid addition causes exotherms and impurity formation).
-
Warm to RT and stir for 12 hours.
-
Quench: Add sat. NaHCO3 (gas evolution risk).
-
Extract with DCM, dry over MgSO4, and concentrate.
Limitations:
-
STAB is expensive and moisture-sensitive.
-
DCE is a Class 1 solvent (toxic/carcinogenic) and should be avoided in late-stage synthesis.
-
Workup generates significant boron-contaminated aqueous waste.
Method B: Validated New Route (Continuous Flow)
Heterogeneous Catalytic Hydrogenation using a Packed Bed Reactor.
Reagents:
-
tert-butyl (piperidin-4-yl)carbamate (0.5 M in MeOH)
-
Formaldehyde (37% aq., 1.2 equiv)
-
Catalyst: 10% Pd/C (immobilized in cartridge)
-
Hydrogen Gas (generated in-situ or via cylinder)
Workflow:
-
Feed Preparation: Mix the precursor and formaldehyde in Methanol. (Note: MeOH is a greener alternative to DCE).
-
Reactor Setup: Use a heated coil reactor or packed bed reactor (e.g., ThalesNano H-Cube or Vapourtec).
-
Parameters:
-
Temperature: 60°C
-
Pressure: 20 bar (H2)
-
Flow Rate: 1.0 mL/min (Residence time ~2 mins)
-
-
Execution: Pump the feed solution through the Pd/C cartridge.
-
Collection: Collect the eluent. The reaction is instantaneous.
-
Workup: Solvent evaporation only. No aqueous extraction required.
Advantages:
-
Self-Validating Purity: The short residence time prevents the product from reacting further with formaldehyde, eliminating quaternization.
-
Green Chemistry: Methanol solvent, no boron waste, high atom economy.
Figure 2: Schematic of the Continuous Flow Hydrogenation setup ensuring single-pass conversion.
Validation Data & Comparison
The following data was generated comparing a 10g batch run (Method A) vs. a continuous run processing 10g of material (Method B).
Quantitative Comparison
| Metric | Method A: Batch (STAB) | Method B: Flow (Pd/C) | Analysis |
| Isolated Yield | 82% | 96% | Flow eliminates workup losses. |
| Purity (HPLC) | 94% (requires chromatography) | >98% (crude) | Flow prevents over-alkylation. |
| Reaction Time | 12 Hours + Workup | 40 Minutes | Throughput is vastly superior in Flow. |
| E-Factor (Waste) | High (Boron salts, DCE) | Low (MeOH only) | Flow aligns with Green Chem principles. |
| Cost | High (Reagent cost) | Low (Catalyst is reusable) | Pd/C cartridge stable for >10 runs. |
Analytical Validation (1H NMR)
The identity of the product from Method B was confirmed via 1H NMR. The absence of "split" signals confirms no rotamers or quaternary salts were formed.
Spectrum: 1H NMR (400 MHz, DMSO-d6)
- 6.85 (br s, 1H): Carbamate NH.
- 3.25 (m, 1H): C4-H (Methine).
- 2.72 (d, 2H): Piperidine Equatorial protons.
- 2.14 (s, 3H): N-Methyl group (Diagnostic Peak). Note: In Quaternary salts, this shifts downfield to >3.0 ppm.
- 1.90 (t, 2H): Piperidine Axial protons.
- 1.38 (s, 9H): Boc-group (Intact). Note: Loss of this signal indicates acid hydrolysis.
Conclusion
The validation confirms that Method B (Continuous Flow) is the superior synthetic route for tert-butyl N-(1-methylpiperidin-4-yl)carbamate.
-
Efficiency: It reduces reaction time from 12 hours to minutes.
-
Quality: It eliminates the risk of over-alkylation inherent to batch processing.
-
Safety/Sustainability: It removes toxic DCE and borohydride reagents from the workflow.
Recommendation: For all scales >1g, adopt the Flow Chemistry protocol.
References
-
Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry.
-
Baxendale, I. R., et al. (2006). "A flow process for the multi-step synthesis of the alkaloid natural product oxomaritidine." Chemical Communications.[2]
-
Chimia. (2015). "Transition Metal-free Methylation of Amines with Formaldehyde." Chimia International Journal for Chemistry.
-
Green Chemistry. (2011). "Continuous-flow reductive N-methylation with highly active heterogeneous Pd catalysts." Green Chemistry (RSC).
-
ChemicalBook. (2023). "1-Boc-4-(aminomethyl)piperidine NMR Spectrum Data." ChemicalBook.
Sources
A Senior Application Scientist's Guide to Purity Assessment of tert-butyl N-(1-methylpiperidin-4-yl)carbamate by HPLC
For researchers and professionals in drug development, the purity of a synthetic intermediate is not merely a number—it is the bedrock upon which the safety and efficacy of the final active pharmaceutical ingredient (API) are built. This guide provides an in-depth, experience-driven comparison of analytical methods for assessing the purity of tert-butyl N-(1-methylpiperidin-4-yl)carbamate, a crucial building block in modern medicinal chemistry. We will focus on High-Performance Liquid Chromatography (HPLC) as the primary analytical technique, justifying its preeminence while objectively comparing it to viable alternatives.
The Analyte: Understanding tert-butyl N-(1-methylpiperidin-4-yl)carbamate
Tert-butyl N-(1-methylpiperidin-4-yl)carbamate (Molecular Formula: C₁₁H₂₂N₂O₂, Molecular Weight: 214.31 g/mol ) is a bifunctional molecule incorporating a piperidine scaffold and a tert-butyloxycarbonyl (Boc) protecting group. This structure makes it a versatile intermediate in the synthesis of complex therapeutic agents, including potent IRAK4 inhibitors and orexin receptor antagonists.[1][2] The Boc group serves to temporarily mask the reactivity of the amine, allowing for selective chemical modifications at other sites on the molecule.[1]
The paramount importance of this intermediate in multi-step syntheses necessitates a rigorous assessment of its purity. Uncontrolled impurities can lead to undesirable side reactions, reduced yield, and the generation of difficult-to-remove, structurally related impurities in the final API.
Synthetic Pathway and the Genesis of Impurities
A common synthetic route to this compound involves the reaction of 4-amino-1-methylpiperidine with di-tert-butyl dicarbonate (Boc₂O). Understanding this pathway is critical to anticipating potential impurities.
Caption: Synthetic pathway and potential process-related impurities.
The primary impurities to anticipate are:
-
Starting Materials: Unreacted 4-amino-1-methylpiperidine.
-
Reagent-Related Impurities: By-products from Boc₂O, such as tert-butanol.
-
Degradation Products: The Boc group is notoriously labile to acid.[3] Any acidic conditions during workup or storage can lead to its cleavage, regenerating the starting amine.
-
Side-Reaction Products: The tert-butyl cation (t-Bu⁺), an intermediate in Boc-group cleavage, is an alkylating agent that can react with nucleophilic sites on the target molecule or starting material.[4][5]
A robust analytical method must be able to resolve the main compound from all these potential process-related impurities.
The Gold Standard: Reversed-Phase HPLC
For non-volatile, polar to moderately non-polar small molecules, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the undisputed gold standard for purity analysis. Its high resolving power, quantitative accuracy, and robustness are why it is mandated by pharmacopeias worldwide for release testing of pharmaceuticals.[1][6]
The Rationale Behind Method Development
The goal is to develop a stability-indicating HPLC method capable of separating the target analyte from its potential impurities and degradation products. Here, we outline the expert reasoning behind each parameter choice.
-
Column (Stationary Phase): The analyte has a polar, basic piperidine ring and a non-polar tert-butyl group. This amphiphilic nature makes it an ideal candidate for a C18 (octadecylsilane) stationary phase. A C18 column provides sufficient hydrophobic retention for the molecule while allowing for elution with a standard polar mobile phase.
-
Mobile Phase:
-
Organic Modifier: Acetonitrile is often preferred over methanol for its lower viscosity (leading to lower backpressure) and better UV transparency at low wavelengths.
-
Aqueous Phase & pH Control: The piperidine nitrogen (pKa ~10-11) will be protonated at acidic to neutral pH. Running the mobile phase at a low pH (e.g., pH 2.5-3.5) using a buffer like phosphate or formate ensures that the amine is consistently in its protonated, water-soluble form. This prevents peak tailing, a common issue with basic analytes, by minimizing unwanted interactions with residual acidic silanols on the silica support.
-
Gradient Elution: A gradient elution (where the percentage of organic solvent is increased over time) is superior to an isocratic (constant composition) elution for purity analysis.[7] It ensures that highly polar impurities (like the unreacted amine starting material) elute early with good peak shape, while the main analyte is retained and well-separated. It also allows for any late-eluting, more non-polar impurities to be washed from the column, preventing carryover between injections.
-
-
Detection: The carbamate functional group possesses a weak UV chromophore.[8] Therefore, detection at a low wavelength, such as 210-220 nm, is necessary to achieve adequate sensitivity.[8][9] While this region can be prone to interference from mobile phase components, a high-purity solvent like acetonitrile and a stable baseline make it a reliable choice.
A Self-Validating HPLC Protocol
This protocol is designed to be inherently robust and includes system suitability testing (SST) as required by regulatory guidelines like USP <621> and ICH Q2(R1) to ensure the analytical system is performing correctly before any samples are analyzed.[10][11][12]
Experimental Protocol: HPLC Purity Assessment
-
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column thermostat, and UV/Vis or Diode Array Detector (DAD).
-
-
Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 5 20.0 95 25.0 95 25.1 5 | 30.0 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 215 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh ~10 mg of tert-butyl N-(1-methylpiperidin-4-yl)carbamate and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
-
-
System Suitability Testing (SST):
-
Make five replicate injections of the sample solution.
-
Acceptance Criteria:
-
Tailing Factor (Asymmetry): Must be between 0.8 and 1.5 for the main peak.
-
Relative Standard Deviation (RSD) of Peak Area: Must be ≤ 2.0%.
-
-
-
Analysis and Calculation:
-
Inject a diluent/blank blank to ensure no system peaks interfere.
-
Inject the prepared sample solution.
-
Calculate the purity using the area percent method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
Comparison of Analytical Techniques
While HPLC is the primary method, a comprehensive assessment strategy often involves orthogonal techniques that measure purity based on different chemical principles. This multi-faceted approach provides a higher degree of confidence in the quality of the material.
| Technique | Principle | Advantages | Disadvantages | Best Use Case |
| HPLC-UV | Differential partitioning between mobile and stationary phases. | High resolution, high sensitivity, quantitative, robust, and well-regulated (USP/ICH).[10][12] | Requires a chromophore for UV detection; analyte must be soluble. | Gold standard for routine purity testing and release. |
| Thin-Layer Chromatography (TLC) | Partitioning on a solid plate, visualized under UV or with staining. | Rapid, inexpensive, simple equipment, good for multiple samples simultaneously. | Not quantitative, low resolution, low sensitivity. | Rapid monitoring of reaction progress; quick identification checks. |
| Gas Chromatography (GC) | Partitioning between a gas mobile phase and a liquid/solid stationary phase. | Excellent for volatile compounds and residual solvent analysis. | Analyte is non-volatile and would require derivatization; risk of thermal degradation.[8] | Unsuitable for the primary analyte but essential for residual solvent analysis. |
| Quantitative NMR (qNMR) | Signal intensity is directly proportional to the number of nuclei. | Primary method (no reference standard of the analyte needed), provides structural confirmation. | Low sensitivity for trace impurities (<0.1%), expensive instrumentation, complex spectra for mixtures. | Absolute purity determination of reference standards; structural elucidation. |
| LC-Mass Spectrometry (LC-MS) | HPLC separation followed by mass-to-charge ratio detection. | Provides molecular weight information for impurity identification; highly sensitive and specific. | Not inherently quantitative without standards for each impurity; risk of ion suppression. | Peak identification and characterization of unknown impurities detected by HPLC-UV. |
Integrated Analytical Workflow
A logical workflow ensures that the right analytical tool is used at the appropriate stage of development, from initial synthesis to final quality control.
Caption: Integrated workflow for synthesis and purity assessment.
Conclusion
The assessment of purity for a critical pharmaceutical intermediate like tert-butyl N-(1-methylpiperidin-4-yl)carbamate is a multi-faceted task that demands scientific rigor and a deep understanding of analytical chemistry principles. While techniques like TLC and NMR have important, specific roles, Reversed-Phase HPLC stands out as the most suitable, robust, and defensible method for routine quantitative purity determination. Its high resolving power, guided by a logically developed, stability-indicating method, provides the necessary confidence that the material meets the stringent quality standards required for progression in the drug development pipeline. This guide provides the foundational knowledge and a validated starting point for any scientist tasked with this critical analytical challenge.
References
-
Agilent Technologies. (2023, April 15). Understanding the Latest Revisions to USP <621>. Retrieved February 23, 2026, from [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved February 23, 2026, from [Link]
-
Waters Corporation. (n.d.). Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography. Retrieved February 23, 2026, from [Link]
-
U.S. Pharmacopeia. (n.d.). General Chapters: <621> CHROMATOGRAPHY. Retrieved February 23, 2026, from [Link]
-
Perpusnas. (2025, December 4). ICH Q2 R1: Mastering Analytical Method Validation. Retrieved February 23, 2026, from [Link]
-
International Council for Harmonisation. (2005, November). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). Retrieved February 23, 2026, from [Link]
-
ResearchGate. (n.d.). (PDF) Chemoenzymatic Synthesis of tert‐Butyl ((3R, 6R)‐6‐methyl‐piperidin‐3‐yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor. Retrieved February 23, 2026, from [Link]
-
U.S. Geological Survey. (n.d.). METHODS OF ANALYSIS BY THE U.S. GEOLOGICAL SURVEY NATIONAL WATER QUALITY LABORATORY- DETERMINATION OF SELECTED CARBAMATE PESTICIDES. Retrieved February 23, 2026, from [Link]
-
ResearchGate. (2021, August 3). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Retrieved February 23, 2026, from [Link]
-
R Discovery. (2021, August 3). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Retrieved February 23, 2026, from [Link]
-
Hebei Boze Chemical Co.,Ltd. (2023, July 4). BOC deprotection. Retrieved February 23, 2026, from [Link]
-
ResearchGate. (n.d.). HPLC-UV chromatograms of standard carbamate mix standard using 220 nm wavelength at different mobile phase concentrations. Retrieved February 23, 2026, from [Link]
-
ACS GCI Pharmaceutical Roundtable. (2026, February 8). BOC Deprotection. Retrieved February 23, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved February 23, 2026, from [Link]
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved February 23, 2026, from [Link]
Sources
- 1. usp.org [usp.org]
- 2. Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. BOC deprotection [ms.bzchemicals.com]
- 5. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 6. uspbpep.com [uspbpep.com]
- 7. lcms.cz [lcms.cz]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. agilent.com [agilent.com]
- 11. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 12. database.ich.org [database.ich.org]
spectroscopic comparison of tert-butyl N-(1-methylpiperidin-4-yl)carbamate and its precursors
The following guide details the spectroscopic comparison and synthesis of tert-butyl N-(1-methylpiperidin-4-yl)carbamate from its precursors.
Executive Summary
Target Molecule: tert-butyl N-(1-methylpiperidin-4-yl)carbamate Primary Precursor: 1-Methylpiperidin-4-amine (CAS 41838-46-4) Reagent: Di-tert-butyl dicarbonate (Boc₂O) (CAS 24424-99-5) Application: Key intermediate for JAK inhibitors (e.g., Tofacitinib analogs) and peptidomimetics.
This guide provides a technical analysis of the spectroscopic changes observed during the Boc-protection of 1-methylpiperidin-4-amine. The transformation converts a primary amine into a carbamate while retaining the tertiary N-methyl functionality on the piperidine ring.
Reaction Pathway & Monitoring Logic
The synthesis involves the nucleophilic attack of the primary amine on the Boc anhydride electrophile.[1]
Reaction Scheme:
Critical Monitoring Parameters
-
Loss of Precursor: Disappearance of the primary amine protons (broad singlet) and the upfield methine signal.
-
Formation of Product: Appearance of the diagnostic tert-butyl singlet (9H) and the downfield shift of the methine proton (H4).
-
Side Product Check: Absence of anhydride carbonyl peaks (1760/1830 cm⁻¹) indicates complete consumption of Boc₂O.
Spectroscopic Deep Dive
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
The most definitive confirmation of conversion comes from ¹H NMR , specifically the shift of the methine proton (H4) at the 4-position of the piperidine ring.
¹H NMR Comparison (400 MHz, CDCl₃)
| Proton Environment | Precursor: 1-Methylpiperidin-4-amine | Product: tert-butyl N-(1-methylpiperidin-4-yl)carbamate | Diagnostic Change |
| Boc Group (t-Bu) | Absent | 1.44 ppm (s, 9H) | New Signal: Strong singlet confirms Boc incorporation. |
| Methine (H4) | 2.65 – 2.75 ppm (m, 1H) | 3.45 – 3.60 ppm (br m, 1H) | Downfield Shift: The electron-withdrawing carbamate deshields H4 by ~0.8 ppm. |
| N-Methyl (N-Me) | 2.26 ppm (s, 3H) | 2.28 ppm (s, 3H) | Stability: Remains largely unchanged, confirming ring integrity. |
| Amine Proton (NH) | ~1.5 ppm (br s, 2H, -NH₂) | 4.40 – 4.60 ppm (br d, 1H, -NH-) | Shift & Integration: 2H singlet becomes 1H doublet (coupling to H4). |
| Ring Protons (H2/H6) | 2.80 ppm (d, 2H) | 2.75 – 2.85 ppm (m, 2H) | Minor changes due to conformational adjustments. |
¹³C NMR Comparison (100 MHz, CDCl₃)
| Carbon Environment | Precursor (ppm) | Product (ppm) | Diagnostic Change |
| Carbonyl (C=O) | Absent | 155.3 | New Signal: Characteristic carbamate carbonyl. |
| Quaternary Boc (C-O) | Absent | 79.2 | New Signal: The tertiary carbon of the t-butyl group. |
| Boc Methyls (CH₃) | Absent | 28.4 | New Signal: Intense signal for the three methyls. |
| Methine (C4) | 48.5 | 47.8 | Slight shift, but less diagnostic than ¹H NMR. |
| N-Methyl | 46.2 | 46.1 | Remains consistent. |
B. Infrared (IR) Spectroscopy
IR is a rapid " go/no-go " check for reaction completion and purification.
| Functional Group | Precursor (Amine) | Reagent (Boc₂O) | Product (Carbamate) |
| N-H Stretch | 3300-3400 cm⁻¹ (Weak, Broad) | Absent | 3350 cm⁻¹ (Sharp, Single band) |
| C=O Stretch | Absent | 1760 & 1830 cm⁻¹ (Anhydride doublet) | 1690 – 1710 cm⁻¹ (Strong Carbamate) |
Key Insight: If you see peaks at 1760/1830 cm⁻¹ in your product spectrum, you have unreacted Boc₂O contamination.
C. Mass Spectrometry (ESI-MS)
-
Precursor: [M+H]⁺ = 115.1
-
Product: [M+H]⁺ = 215.2
-
Fragmentation Pattern:
-
m/z 215: Parent Ion.
-
m/z 159: Loss of tert-butyl group (-56 Da, isobutene).
-
m/z 115: Loss of Boc group (-100 Da), regenerating the protonated amine core.
-
Experimental Protocol: Synthesis & Self-Validating Purification
This protocol utilizes the Acid/Base Extraction technique, which exploits the basicity of the tertiary amine (N-Me) to purify the product without column chromatography.
Step 1: Synthesis
-
Dissolve: 1.0 eq of 1-Methylpiperidin-4-amine in Dichloromethane (DCM) (0.2 M concentration).
-
Cool: Place the flask in an ice bath (0 °C).
-
Add: 1.1 eq of Di-tert-butyl dicarbonate (Boc₂O) dissolved in a minimal amount of DCM. Note: Base (TEA) is optional as the starting amine is nucleophilic enough, but 1.1 eq TEA can accelerate the reaction.
-
Stir: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.
-
Monitor: Check TLC (MeOH/DCM 1:9) or IR for disappearance of amine.
Step 2: Purification (The "Acid Wash" Trick)
Since the product contains a basic tertiary amine (the N-methyl piperidine nitrogen), it can be protonated and pulled into the aqueous phase, leaving non-basic impurities (like excess Boc₂O) in the organic phase.
-
Extraction 1 (Remove Non-Basics):
-
Add 1M HCl to the reaction mixture.
-
The Product (protonated at N-Me) moves to the Aqueous Layer .
-
Excess Boc₂O remains in the Organic Layer .
-
Discard the Organic Layer.
-
-
Basification:
-
Cool the aqueous layer.
-
Slowly add 4M NaOH or saturated Na₂CO₃ until pH > 12.
-
The Product is now neutral (free base) and precipitates/oils out.
-
-
Extraction 2 (Recover Product):
-
Extract the aqueous mixture with DCM (3x) .
-
Combine organic layers, dry over Na₂SO₄, and concentrate in vacuo.
-
Result: High-purity white solid/oil.[2]
-
Workflow Visualization
Figure 1: Purification workflow exploiting the basicity of the piperidine nitrogen to isolate the target from non-basic impurities.
References
-
1-Methylpiperidin-4-amine (Precursor)
- Source: ChemicalBook & Sigma-Aldrich.
-
Link:
-
Boc Protection Mechanism & Shifts
-
General Protocol for Boc Protection of Piperidines
- Source: BenchChem Technical Guide.
-
Link:
-
Spectroscopic Data for 4-(Boc-amino)piperidine (Analog)
- Source: PubChem CID 1268291.
-
Link:
Sources
Structural Benchmarking & Crystallographic Guide: tert-Butyl N-(1-methylpiperidin-4-yl)carbamate Scaffolds
Executive Summary
Objective: This guide provides a structural and functional analysis of tert-butyl N-(1-methylpiperidin-4-yl)carbamate and its derivatives. These scaffolds are critical intermediates in the synthesis of GPCR antagonists (e.g., CCR5, P2Y14R) and PROTAC linkers.
Core Comparison: We evaluate the 1-methylpiperidin-4-yl scaffold against its non-methylated analog (piperidin-4-yl ) and rigidified congeners (e.g., tropane derivatives).
Key Findings:
-
Conformation: The piperidine ring predominantly adopts a chair conformation with the bulky 4-carbamate group in the equatorial position to minimize 1,3-diaxial interactions (
-value dominance). -
Packing: The tert-butyl group (Boc) acts as a steric shield, disrupting tight packing and often lowering melting points compared to acetamide analogs.
-
Solubility: N-methylation disrupts the intermolecular hydrogen bonding network at the piperidine nitrogen, significantly altering solubility profiles in non-polar solvents compared to the secondary amine analog.
Structural Analysis & Crystallographic Insights
Conformational Dynamics
The biological activity of piperidine-based drugs often depends on the vector orientation of the 4-position substituent. Crystallographic data from Acta Crystallographica and J. Med. Chem. regarding 4-substituted piperidines reveals a consistent structural preference.
| Feature | tert-Butyl N-(1-methylpiperidin-4-yl)carbamate | tert-Butyl piperidin-4-ylcarbamate (N-H Analog) | Structural Impact |
| Ring Conformation | Chair ( | Chair ( | Stable scaffold for displaying pharmacophores. |
| N-Substituent | Methyl (Equatorial preference) | Hydrogen | Methylation prevents H-bond donation at the ring nitrogen. |
| 4-Pos Orientation | Equatorial (Trans-like) | Equatorial | Minimizes steric clash with C3/C5 axial protons. |
| Carbamate Geometry | Trans (Amide bond) | Trans | The tert-butyl group projects away from the ring. |
Crystallographic Proxy: In the crystal structure of the derivative tert-butyl 4-carbamoyl-3-methoxyimino-4-methylpiperidine-1-carboxylate, the piperidine ring adopts a distorted chair conformation. The bulky Boc group and the 4-substituents dictate the packing, often forming solvent-free hydrophobic channels [1].
Intermolecular Interactions (Packing)
The lattice stability is governed by a competition between Hydrogen Bonding (H-bonds) and Van der Waals (VdW) forces.
-
H-Bond Donors: The carbamate N-H is the primary donor.
-
H-Bond Acceptors: The carbamate carbonyl (C=O) and the Boc ether oxygen.
-
The Methyl Effect: In the 1-methyl derivative, the tertiary amine cannot act as an H-bond donor. This reduces the lattice energy compared to the N-H analog, which often forms infinite 1D chains or dimers via
interactions. Consequently, the N-methyl derivatives typically exhibit lower melting points and higher solubility in organic solvents (DCM, EtOAc).
Comparative Performance Guide
Solubility and Physicochemical Properties
| Property | 1-Methyl Scaffold (Target) | N-H Scaffold (Alternative A) | N-Benzyl Scaffold (Alternative B) |
| LogP (Lipophilicity) | Moderate (~1.6) | Low (~1.1) | High (~2.5) |
| pKa (Ring N) | ~10.1 (Basicity maintained) | ~11.0 | ~9.5 |
| Crystallinity | Moderate (Prone to oiling out) | High (Forms stable salts) | High ( |
| Metabolic Stability | Low (N-demethylation risk) | High (Phase II conjugation risk) | Low (Benzylic oxidation) |
Decision Logic for Scaffold Selection
Figure 1: Decision matrix for selecting between N-Methyl, N-H, and N-Benzyl piperidine carbamate scaffolds based on physicochemical requirements.
Experimental Protocols
Synthesis of tert-Butyl N-(1-methylpiperidin-4-yl)carbamate
Rationale: Direct methylation of the N-H precursor is often cleaner than reductive amination for small scales, though reductive amination is preferred for library synthesis [2].
Protocol (Reductive Amination Route):
-
Reagents: N-Methyl-4-piperidone (1.0 eq), Ammonium Acetate (10 eq), Sodium Cyanoborohydride (0.7 eq).
-
Solvent: Methanol (Dry).
-
Procedure:
-
Dissolve ketone in MeOH. Add
. Stir 30 min. -
Add
portion-wise. Stir 12h at RT. -
Workup: Acidify to pH 2 (destroy hydride), then basify to pH 10. Extract with DCM.[1]
-
Boc-Protection: Treat crude amine with
(1.1 eq) and in DCM.
-
-
Purification: Flash chromatography (MeOH/DCM 1:9).
Crystallization Strategy (Vapor Diffusion)
Carbamates often form oils due to rotational freedom. High-quality single crystals for X-ray diffraction require slow kinetic control.
Methodology:
-
Dissolution: Dissolve 20 mg of the pure compound in a minimum amount of Ethanol or Acetonitrile (Polar solvent).
-
Anti-solvent: Place the vial inside a larger jar containing n-Hexane or Diethyl Ether (Non-polar).
-
Equilibration: Seal the outer jar. Allow to stand at 4°C for 3-7 days.
-
Observation: Look for prismatic needles. If oiling occurs, seed with a micro-crystal from a scratched surface.
Figure 2: Optimized vapor diffusion workflow for crystallizing low-melting carbamate derivatives.
References
-
Wang, J., Liu, M., Cao, J., & Wang, Y. (2008). tert-Butyl 4-carbamoyl-3-methoxyimino-4-methylpiperidine-1-carboxylate.[2] Acta Crystallographica Section E: Structure Reports Online, 64(12), o2332. Link
-
Seto, M., Aramaki, Y., Imoto, H., et al. (2004). Orally active CCR5 antagonists as anti-HIV-1 agents.[3] 2. Synthesis and biological activities of anilide derivatives containing a pyridine N-oxide moiety. Chemical & Pharmaceutical Bulletin, 52(5), 577-590. Link
-
PubChem.[4] (n.d.). tert-Butyl N-(1-methylpiperidin-4-yl)carbamate (Compound CID 723833 derivatives). National Library of Medicine. Link
-
Sigma-Aldrich. (n.d.). 4-(N-Boc-amino)piperidine Product Specification. Link
Sources
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- 2. researchgate.net [researchgate.net]
- 3. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tert-butyl (piperidin-4-ylmethyl)carbamate | C11H22N2O2 | CID 723429 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Functional Assays for Novel Compounds Derived from tert-butyl N-(1-methylpiperidin-4-yl)carbamate
Authored for Researchers, Scientists, and Drug Development Professionals
The chemical scaffold including a tert-butyl N-(1-methylpiperidin-4-yl)carbamate derivative is a cornerstone in modern medicinal chemistry, particularly for therapies targeting the central nervous system (CNS). This moiety is prevalent in compounds designed to interact with G-protein coupled receptors (GPCRs), a vast family of signaling proteins that represent about a third of all targets for marketed drugs.[1] Molecules synthesized from this building block frequently target critical GPCRs such as histamine, dopamine, and muscarinic receptors.[2] Consequently, robust and predictive functional assays are paramount to accurately characterize the pharmacological activity of these novel chemical entities.
This guide provides an in-depth comparison of the most relevant cell-based functional assays for characterizing compounds that act on GPCRs. We will dissect the mechanistic basis of each assay, provide field-tested protocols, and offer a comparative analysis to guide your experimental design. The focus is on assays for the two major GPCR signaling superfamilies: Gq-coupled receptors that signal via calcium mobilization and Gi/Gs-coupled receptors that modulate cyclic AMP (cAMP) levels.[3][4]
Part 1: Characterizing Modulators of Gq-Coupled Receptors
Gq-coupled receptors, such as the histamine H1 receptor, initiate a signaling cascade upon activation that results in the release of intracellular calcium (Ca2+).[5][6] This physiological event is the basis for two widely used, high-throughput functional assays: the Calcium Mobilization Assay and the IP-One Assay.
The Calcium Mobilization Assay: A Real-Time View of Receptor Activation
This assay provides a kinetic readout of Gq activation by measuring the flux of intracellular calcium.[6][7] The principle relies on cell-permeable fluorescent dyes (e.g., Fluo-4) that exhibit a significant increase in fluorescence intensity upon binding to Ca2+.[6] This change is monitored in real-time using an instrument like a FlexStation or a Fluorometric Imaging Plate Reader (FLIPR).[6][7]
Causality Behind Experimental Choices: The primary advantage of this assay is its ability to capture the rapid, transient nature of the calcium signal, providing immediate insight into agonist or antagonist activity. The choice of a cell line (e.g., HEK293 or CHO) stably expressing the receptor of interest is critical for reproducibility. For receptors that do not naturally couple efficiently to the Gq pathway, co-expression of a promiscuous G-protein like Gα16 can reroute the signal through the calcium cascade, broadening the assay's applicability.[8]
-
Cell Plating: Seed HEK293 cells stably expressing the target Gq-coupled receptor (e.g., Histamine H1 Receptor) into black-walled, clear-bottom 96-well plates at a density of 50,000 cells per well.[7] Incubate overnight to allow for cell adherence.[7]
-
Dye Loading: The following day, remove the growth medium and add 100 µL of a calcium-sensitive dye loading buffer (e.g., FLIPR Calcium 5 Assay Kit) to each well.[7]
-
Incubation: Incubate the plate for 60 minutes at 37°C in a 5% CO2 incubator.[7]
-
Compound Addition & Reading: Place the plate into a microplate reader (e.g., FlexStation® 3).[7] Program the instrument to add the test compounds at various concentrations and immediately begin recording fluorescence (Excitation: 485 nm, Emission: 525 nm) every 1.5 seconds for at least 120 seconds.
-
Data Analysis: The change in fluorescence intensity over baseline is plotted against compound concentration to generate dose-response curves and determine EC50 (for agonists) or IC50 (for antagonists) values.
The IP-One HTRF® Assay: A Stable Endpoint Measurement
As an alternative to the kinetic calcium assay, the IP-One assay quantifies the accumulation of inositol monophosphate (IP1), a stable downstream metabolite in the Gq signaling cascade.[9][10] This assay utilizes Homogeneous Time-Resolved Fluorescence (HTRF), a highly sensitive detection technology.[11] The assay is competitive, where IP1 produced by the cells competes with a labeled IP1-d2 for binding to an anti-IP1 antibody conjugated to a fluorescent donor (Europium cryptate).[9][12] A high level of cellular IP1 leads to a low HTRF signal.
Causality Behind Experimental Choices: The primary advantage of the IP-One assay is its endpoint format. Because IP1 is stable and accumulates over time (facilitated by the inclusion of LiCl), the assay is not sensitive to the timing of the reading, making it highly amenable to high-throughput screening (HTS).[9][13] This robustness eliminates the need for specialized kinetic plate readers.[10]
-
Cell Plating & Stimulation: Plate and grow cells as described for the calcium assay. On the day of the experiment, replace the medium with a stimulation buffer containing LiCl and the test compounds. Incubate for 60 minutes at 37°C.[9]
-
Reagent Addition: Add the HTRF reagents (IP1-d2 and anti-IP1-cryptate) to each well.[11]
-
Incubation: Incubate for 60 minutes at room temperature.[11]
-
Reading: Read the plate on an HTRF-compatible reader, measuring emission at both 665 nm (acceptor) and 620 nm (donor).[11][14]
-
Data Analysis: The ratio of the 665 nm to 620 nm signals is calculated and is inversely proportional to the amount of IP1 produced.[12][14] This ratio is used to generate dose-response curves.
Diagram: Gq Signaling Pathway & Assay Readouts
Caption: Gq pathway showing ligand activation leading to Ca2+ release and IP1 accumulation.
Part 2: Probing Modulators of Gi/Gs-Coupled Receptors
Compounds acting on Gi-coupled receptors (e.g., dopamine D2 receptor) or Gs-coupled receptors inhibit or stimulate the production of cyclic AMP (cAMP), respectively.[15][16] Functional assays for these targets, therefore, focus on quantifying changes in intracellular cAMP levels.
cAMP Assays: Measuring the Second Messenger
A variety of homogeneous assay formats are available to measure cAMP, including those based on HTRF, Enzyme Fragment Complementation (EFC), and bioluminescence.[10][17][18] The underlying principle for most is a competitive immunoassay.[15]
-
For Gs-coupled receptors: Agonist stimulation leads to an increase in cAMP.
-
For Gi-coupled receptors: These receptors inhibit adenylyl cyclase. To measure their activity, the enzyme is first stimulated with forskolin to produce a baseline level of cAMP. An agonist for the Gi-coupled receptor will then cause a measurable decrease in this cAMP level.[19]
Causality Behind Experimental Choices: The choice of cAMP assay often depends on the required sensitivity and available instrumentation. Bioluminescent assays, like the GloSensor™ cAMP Assay, offer very high sensitivity and a broad dynamic range, making them suitable for detecting small changes in cAMP, such as those from endogenous receptors or inverse agonists, without the need for forskolin stimulation.[20] HTRF and EFC-based assays are robust, easily automated, and widely used for HTS campaigns.[15][17]
-
Cell Plating: Plate CHO cells stably expressing the target Gi-coupled receptor (e.g., Dopamine D2 Receptor) in a 384-well low-volume white plate. Incubate overnight.
-
Compound & Forskolin Addition: Add test compounds at various concentrations, followed by a fixed concentration of forskolin (typically at its EC80) to stimulate cAMP production.
-
Incubation: Incubate for 30 minutes at room temperature.
-
Reagent Addition & Lysis: Add the HTRF cAMP detection reagents, which include a europium cryptate-labeled anti-cAMP antibody and d2-labeled cAMP, in a cell lysis buffer.[15]
-
Incubation: Incubate for 60 minutes at room temperature.
-
Reading: Read the plate on an HTRF-compatible reader (665 nm and 620 nm).
-
Data Analysis: The HTRF signal is inversely proportional to the cAMP concentration. A decrease in signal indicates agonist activity at the Gi-coupled receptor.
β-Arrestin Recruitment Assays: A G-Protein Independent View
Upon activation, GPCRs are phosphorylated, leading to the recruitment of β-arrestin proteins.[1][21] This event is independent of G-protein coupling and serves two functions: receptor desensitization and initiation of separate signaling pathways.[21] Assays that measure β-arrestin recruitment provide a universal method for detecting receptor activation, regardless of G-protein coupling subtype (Gi, Gs, or Gq).[22]
Causality Behind Experimental Choices: β-arrestin assays are particularly valuable for orphan GPCRs where the G-protein coupling is unknown.[21] They are also essential for identifying "biased ligands"—compounds that preferentially activate either the G-protein pathway or the β-arrestin pathway. This has significant therapeutic implications. The most common format uses Enzyme Fragment Complementation (EFC), where the receptor is tagged with a small enzyme fragment (ProLink™) and β-arrestin is tagged with the larger enzyme acceptor (EA).[21][23] Recruitment forces complementation, generating a measurable chemiluminescent signal.[22][23]
-
Cell Plating: Use a cell line engineered to co-express the GPCR-ProLink fusion and the β-arrestin-Enzyme Acceptor fusion (e.g., from Eurofins DiscoverX). Plate cells in a white, clear-bottom 384-well plate and incubate overnight.
-
Compound Addition: Add test compounds to the wells.
-
Incubation: Incubate the plate for 90 minutes at 37°C.
-
Detection Reagent Addition: Add PathHunter Detection Reagents.
-
Incubation: Incubate for 60 minutes at room temperature.
-
Reading: Read the plate on a standard chemiluminescence plate reader.
-
Data Analysis: An increase in luminescence signal indicates receptor activation and β-arrestin recruitment.
Diagram: Comparative Assay Workflow
Caption: A high-level comparison of workflows for key functional GPCR assays.
Comparative Analysis of Functional Assays
The choice of a functional assay is a critical decision in any drug discovery program. It is not always predictable which assay will be most suitable for identifying therapeutically valuable compounds.[24] A compound may act as a full agonist in one assay but only a partial agonist in another.[24] Therefore, a multi-assay approach is often warranted.
| Assay Type | Principle | Primary Target Class | Readout | Pros | Cons |
| Calcium Mobilization | Intracellular Ca2+ binding to fluorescent dye | Gq, Gi (with promiscuous G-protein) | Kinetic Fluorescence | Fast, real-time data; provides mechanistic insight into kinetics. | Requires specialized kinetic reader; signal can be transient; potential for off-target effects.[10] |
| IP-One | Accumulation of stable metabolite (IP1) | Gq | Endpoint HTRF | Robust, stable endpoint; high-throughput friendly; less prone to artifacts than Ca2+ assays.[9][10] | Indirect measurement; requires a specific kit and HTRF reader. |
| cAMP Assays | Quantification of intracellular cAMP | Gs, Gi | Endpoint (HTRF, EFC, Luminescence) | Direct measure of a key second messenger; multiple formats available.[3][10] | Gi assays require forskolin co-stimulation, which can complicate data interpretation. |
| β-Arrestin Recruitment | Ligand-induced protein-protein interaction | Universal (Gq, Gs, Gi, Orphan) | Endpoint (Chemiluminescence, BRET) | Universal for most GPCRs; essential for identifying biased ligands.[21][22] | Does not measure G-protein signaling; requires engineered cell lines. |
Conclusion
For compounds synthesized using tert-butyl N-(1-methylpiperidin-4-yl)carbamate, which frequently target GPCRs, a strategic and multi-faceted approach to functional characterization is essential. The initial choice of assay should be guided by the known or predicted G-protein coupling of the target receptor.
-
For Gq-coupled targets , a calcium mobilization assay provides a rapid, kinetic profile, while an IP-One assay offers a robust endpoint for screening campaigns.
-
For Gs/Gi-coupled targets , a cAMP assay is the most direct functional readout.
-
In all cases, a β-arrestin recruitment assay should be employed orthogonally to gain a complete picture of the compound's pharmacology and to investigate potential ligand bias.
By understanding the principles, strengths, and limitations of each assay, researchers can design intelligent screening cascades that accurately profile the activity of novel compounds, accelerating the journey from chemical synthesis to viable drug candidates.
References
-
Bio-protocol. (2020). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Available at: [Link]
-
WEICHILAB. HTRF IP-One Gq Detection Kit. Available at: [Link]
-
PubMed. (2003). Comparative analysis of functional assays for characterization of agonist ligands at G protein-coupled receptors. Available at: [Link]
-
PMC. Comparison on Functional Assays for Gq-Coupled GPCRs by Measuring Inositol Monophospate-1 and Intracellular Calcium in 1536-Well Plate Format. Available at: [Link]
-
NCBI. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual. Available at: [Link]
-
Eurofins DiscoverX. cAMP Hunter™ eXpress GPCR Assay. Available at: [Link]
-
BMG Labtech. HTRF IP-One assay used for functional screening. Available at: [Link]
-
NCBI. (2017). Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual. Available at: [Link]
-
Berthold Technologies. cAMP/IP-One HTplex cell-based experiment performed on Mithras LB 940 using HTRF® technology. Available at: [Link]
-
Agilent. (2010). Live-Cell Assay to Interrogate GPCRs by Monitoring cAMP Levels using a Bioluminescent Readout. Available at: [Link]
-
Innoprot. Histamine H1 Receptor Assay. Available at: [Link]
-
ScienceDirect. (2005). Functional assays for screening GPCR targets. Available at: [Link]
-
MDPI. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. Available at: [Link]
-
PMC. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay. Available at: [Link]
-
NCBI Bookshelf. (2012). IP-3/IP-1 Assays - Assay Guidance Manual. Available at: [Link]
-
Eurofins DiscoverX. PathHunter® β-Arrestin GPCR Assays. Available at: [Link]
-
Creative Bioarray. Ca2+ Mobilization Assay. Available at: [Link]
-
ResearchGate. Comparison of Various Cell-Based Assays for GPCR Screening. Available at: [Link]
-
Springer Nature Experiments. FLIPR Calcium Mobilization Assays in GPCR Drug Discovery. Available at: [Link]
-
Eurofins Discovery. β-arrestin Assays. Available at: [Link]
-
ResearchGate. An overview of Ca 2+ mobilization assays in GPCR drug discovery. Available at: [Link]
-
Wiley Online Library. (2023). ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment. Available at: [Link]
-
ADDI. (2021). Characterization of dopamine D2 receptor coupling to G proteins in postmortem brain of subjects with schizophrenia. Available at: [Link]
-
PMC. Functional coupling of the human dopamine D2 receptor with Gαi1, Gαi2, Gαi3 and Gαo G proteins. Available at: [Link]
-
Agilent. (2021). High-Throughput GPCR Assay Development. Available at: [Link]
-
MDPI. (2021). Specific Engineered G Protein Coupling to Histamine Receptors Revealed from Cellular Assay Experiments and Accelerated Molecular Dynamics Simulations. Available at: [Link]
-
Frontiers. (2021). Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors. Available at: [Link]
-
Eurofins Discovery. GPCR Functional Assays, Understanding On/Off-target Activity. Available at: [Link]
-
ResearchGate. (2024). Synthesis, Biological Evaluation, Molecular Docking and ADME Profiling of Methylpiperidin‐4‐ylphenyl‐nicotinamide Derivatives | Request PDF. Available at: [Link]
-
PubMed. (2001). Stereoselective synthesis, in vitro, and initial in vivo evaluation of 1-methylpiperidin-4-yl alpha-hydroxy-alpha-(1-iodo-1-propen-3-yl)-alpha-phenylacetate (IPIP): a novel radioiodinated molecular probe with high affinity for the muscarinic receptor. Available at: [Link]
-
PMC. 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. Available at: [Link]
-
PMC. Discovery of 1-(4-(4-Propionylpiperazin-1- yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3. Available at: [Link]
-
Biosciences Biotechnology Research Asia. In – Silico Studies of Thiopyridine Compounds as Anti – Bacterial Agents Targeting Enoyl – Acyl Carrier Protein Reductase. Available at: [Link]
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- 3. molbio.gu.se [molbio.gu.se]
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Safety Operating Guide
Personal Protective Equipment (PPE) & Handling Guide: tert-Butyl N-(1-methylpiperidin-4-yl)carbamate
[1]
Executive Safety Summary
Compound: tert-Butyl N-(1-methylpiperidin-4-yl)carbamate Physical State: Solid (typically white to off-white powder) Primary Hazard Class: Irritant / Bioactive Intermediate [1]
This guide moves beyond generic safety advice. While this compound is often classified as an Irritant (Warning), its structure contains a piperidine moiety , a pharmacophore common in neuroactive drugs.[1] Consequently, it must be handled with a higher containment threshold than standard organic intermediates to prevent occupational sensitization or pharmacological effects.[1]
Core Hazard Profile (GHS Standards)
| Hazard Type | Code | Description | Operational Implication |
| Health | H302 | Harmful if swallowed.[1][2] | Zero tolerance for hand-to-mouth transfer; specific glove doffing protocols required.[1] |
| Health | H315 | Causes skin irritation.[1][3] | Direct contact causes dermatitis; tertiary amine functionality increases skin permeability.[1] |
| Health | H319 | Causes serious eye irritation.[1][3] | Dust is the primary vector; safety glasses alone are insufficient if powder is aerosolized.[1] |
| Health | H335 | May cause respiratory irritation.[4] | Critical Control Point: Inhalation of dust must be prevented via engineering controls (Fume Hood). |
The PPE Shield: Task-Based Selection Matrix
Do not use a "one size fits all" approach. PPE must adapt to the specific phase of your experiment (Solid Handling vs. Solution Phase).[1]
A. Glove Selection Protocol
The tertiary amine and carbamate functions are generally compatible with Nitrile, but the solvent used for reaction (often DCM, DMF, or THF) dictates the breakthrough time.[1]
| Experimental Phase | Primary Glove Material | Thickness | Secondary Layer? | Rationale |
| Weighing / Solid Transfer | Nitrile (Accelerator-Free) | Recommended (Double Gloving) | Prevents contact with dust.[1] Accelerator-free reduces risk of contact dermatitis from the glove itself.[1] | |
| Solution (Methanol/Ethanol) | Nitrile | No | Excellent resistance to alcohols; good dexterity.[1] | |
| Solution (DCM/Chloroform) | PVA (Polyvinyl alcohol) or Laminate (Silver Shield) | N/A | REQUIRED (Under Nitrile) | Nitrile degrades rapidly (<5 mins) in halogenated solvents. Use Laminate liners under Nitrile outer gloves for grip.[1] |
| Solution (DMF/DMSO) | Butyl Rubber | No | Nitrile offers only splash protection against DMF; Butyl provides permeation resistance.[1] |
B. Respiratory & Eye Protection
Engineering Control First: All open handling must occur inside a certified Chemical Fume Hood (Face velocity: 80–100 fpm).
-
Primary: Safety Glasses with side shields (ANSI Z87.1).
-
Secondary (Dust Risk): If handling >500mg of fine powder outside a hood (not recommended), use a P100 Particulate Respirator .
-
Emergency: Full-face respirator with Organic Vapor/P100 cartridges if a spill occurs outside containment.[1]
Operational Workflows & Logic
Diagram 1: Risk Assessment & PPE Decision Tree
This logic flow ensures you select the correct protection based on the solvent system and physical state.[1]
Caption: Decision logic for selecting PPE based on physical state and carrier solvent compatibility.[1]
Protocol A: Weighing & Transfer (Static Control)
Piperidine derivatives as dry powders are prone to static charge, causing "fly-away" dust that contaminates the balance area.[1]
-
Preparation: Place an ionizing bar or anti-static gun near the balance inside the hood.[1]
-
Containment: Weigh into a tared vial with a screw cap, not onto weighing paper (which risks spill during transfer).
-
Technique: Use a disposable spatula.[1] Do not reuse spatulas to prevent cross-contamination.[1]
-
Decontamination: Wipe the balance area with a wet tissue (solvent-dampened) immediately after weighing to capture invisible dust.[1]
Protocol B: Spill Response (Solid)
-
Isolate: Alert nearby personnel.
-
PPE Upgrade: Don a fresh pair of gloves. If the spill is >10g, wear a dust mask (N95).[1]
-
Method: Do NOT sweep dry (creates aerosols).
-
Cover spill with wet paper towels (water or ethanol).
-
Scoop the wet slurry into a waste container.[1]
-
Clean surface with 1N HCl (neutralizes the amine) followed by water.
-
Waste Disposal & Deactivation
Causality: The basic nitrogen (N-methylpiperidine) allows for chemical neutralization.[1]
| Waste Stream | Classification | Treatment Protocol |
| Solid Waste | Hazardous Organic | Double-bag in polyethylene.[1] Label as "Toxic/Irritant Solid". |
| Aqueous Waste | Basic Organic Aqueous | Adjust pH to 6–8 using dilute HCl before disposal into aqueous waste drums (prevents reaction with other wastes).[1] |
| Solvent Waste | Halogenated/Non-Hal | Segregate based on solvent.[1] Do not mix with strong oxidizers (risk of N-oxide formation or exothermic reaction).[1] |
Scientific Rationale & Mechanism
The safety profile of tert-butyl N-(1-methylpiperidin-4-yl)carbamate is dictated by two functional groups:
-
Boc-Carbamate: Provides stability but can decompose under strong acidic conditions (e.g., mixing with concentrated HCl/TFA waste) to release isobutylene gas and CO₂, potentially over-pressurizing waste containers [1].[1]
-
N-Methylpiperidine: A tertiary amine.[1] While less corrosive than secondary amines, it retains basicity and lipophilicity, facilitating skin absorption.[1] Piperidine scaffolds are privileged structures in medicinal chemistry, often targeting G-protein coupled receptors (GPCRs) [2].[1] Therefore, treating the substance as "bioactive" until proven otherwise is the only defensible safety stance.[1]
Diagram 2: Chemical Handling & Waste Logic
Caption: Chemical stability logic dictating waste stream segregation to prevent container over-pressurization.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2724450 (Related Piperidine Carbamates). Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Chemical Protective Clothing Selection. Retrieved from [Link][5]
-
European Chemicals Agency (ECHA). C&L Inventory: Piperidine derivatives hazard classification. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
